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N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Documentation Hub

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  • Product: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
  • CAS: 110105-97-0

Core Science & Biosynthesis

Foundational

synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and its derivatives

This guide details the strategic synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., ROCK, JAK) and GPCR ligands (e.g., 5-H...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., ROCK, JAK) and GPCR ligands (e.g., 5-HT1F agonists like Lasmiditan).[1][2]

The core synthetic challenge lies in the electronic deactivation of the 2-aminopyridine system .[2] The endocyclic nitrogen withdraws electron density from the exocyclic amino group, rendering it a poor nucleophile.[2][3] Standard coupling protocols (EDC/HOBt) frequently result in low yields or incomplete conversion.[1][2] This guide prioritizes high-energy activation strategies to overcome this barrier.

Retrosynthetic Analysis & Strategy

The molecule is best disconnected at the amide bond.[2] Due to the incompatibility of the secondary amine on the piperidine ring with the coupling conditions, a protecting group (PG) strategy is mandatory.[2]

  • Bond Disconnection: Amide bond between Piperidine-C4-carbonyl and Pyridine-C2-amine.[1][2]

  • Key Intermediates:

    • Nucleophile: 2-Amino-5-methylpyridine (commercially available, weak nucleophile).[1][2]

    • Electrophile: N-Protected Piperidine-4-carboxylic acid (typically N-Boc or N-Cbz).[1][2]

  • Critical Decision Point: Activation of the carboxylic acid.[2][4][5][6]

    • Method A (Discovery Scale): HATU/DIPEA – High cost, high reliability, easy purification.[1]

    • Method B (Process Scale/Difficult Substrates): POCl

      
       or Ghosez’s Reagent – Low cost, high reactivity, requires strict moisture control.[1]
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Piperidine-4-carboxylic Acid Protect Step 1: N-Protection (Boc2O / NaOH) Start->Protect Inter1 N-Boc-Piperidine-4-COOH Protect->Inter1 Coupling Step 2: Amide Coupling (HATU or POCl3) Inter1->Coupling Electrophile Amine 2-Amino-5-methylpyridine Amine->Coupling Nucleophile Inter2 N-Boc-Protected Amide Coupling->Inter2 Deprotect Step 3: Deprotection (TFA or HCl) Inter2->Deprotect Final Target: N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Deprotect->Final

Caption: Step-wise synthetic workflow from starting materials to the final deprotected scaffold.

Detailed Synthetic Protocols

Step 1: Protection (If starting from Piperidine-4-carboxylic acid)

Note: N-Boc-piperidine-4-carboxylic acid is commercially available.[1][2] If synthesizing, follow below.

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Di-tert-butyl dicarbonate (Boc


O).[2]
Protocol: 
  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in 1,4-dioxane/water (1:1 v/v).

  • Add NaOH (2.5 eq) followed by Boc

    
    O (1.1 eq) at 0°C.
    
  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Acidify aqueous layer to pH 3 with 1M HCl (precipitates product). Extract with EtOAc.[2]

  • Yield: Typically >90%.

Step 2: Amide Coupling (The Critical Step)[2]

Due to the poor nucleophilicity of 2-amino-5-methylpyridine, standard carbodiimides (EDC/DCC) are often insufficient.[1][2] Two robust methods are presented.

Method A: HATU-Mediated Coupling (Recommended for <10g)

HATU generates a highly reactive At-ester species that facilitates attack by the sluggish aminopyridine.[1][2]

Reagents:

  • 1-(Boc)-piperidine-4-carboxylic acid (1.0 eq)[1][2]

  • 2-Amino-5-methylpyridine (1.1 eq)[1][2]

  • HATU (1.2 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Protocol:

  • Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under N

    
    .
    
  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[2][7] The solution typically turns yellow.[2] Stir for 10–15 minutes to form the activated ester.

  • Add 2-Amino-5-methylpyridine.

  • Heat: Stir at 50–60°C for 4–16 hours. Note: Room temperature coupling may be too slow for this specific amine.[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (x2), water (x2), and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Phosphorus Oxychloride (POCl

) Activation (Recommended for Scale-up)

This method generates an acid chloride or phosphoryl intermediate in situ, which is far more reactive than the HATU ester.[1][2]

Reagents:

  • 1-(Boc)-piperidine-4-carboxylic acid (1.0 eq)[1][2]

  • 2-Amino-5-methylpyridine (1.0 eq)[1][2]

  • POCl

    
     (1.1 eq)[1][2]
    
  • Pyridine (solvent and base)[1][2]

Protocol:

  • Dissolve the carboxylic acid and aminopyridine in dry Pyridine (0.2 M) at 0°C.

  • Dropwise add POCl

    
     maintaining temp < 5°C.[2]
    
  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Carefully pour reaction mixture into crushed ice/water (highly exothermic).

  • Extraction: Extract with DCM. Wash with 0.1M HCl (carefully, to remove pyridine but not deprotect Boc), then NaHCO

    
    .[1][3]
    
Step 3: N-Boc Deprotection[1][2]

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1][2]

Protocol:

  • Dissolve the intermediate amide in DCM (0.1 M).[2]

  • Add TFA (20% v/v final concentration).[2]

  • Stir at RT for 1–2 hours (monitor by TLC/LCMS for disappearance of starting material).

  • Isolation: Concentrate in vacuo.

    • For TFA salt: Azeotrope with toluene/DCM to remove excess TFA.[2]

    • For Free Base: Redissolve in DCM, wash with saturated Na

      
      CO
      
      
      
      , dry and concentrate.[1][3]

Derivatization Strategies

Once the core scaffold is synthesized, the secondary amine of the piperidine serves as a handle for library generation.[2]

Reaction TypeReagentsTarget Derivative
Reductive Amination Aldehyde/Ketone, NaBH(OAc)

, DCM
N-Alkyl piperidines
Sulfonylation Sulfonyl chloride (R-SO

Cl), TEA, DCM
Sulfonamides
Urea Formation Isocyanate (R-NCO) or Triphosgene/AmineUreas
S

Ar
Heteroaryl-halide (e.g., Chloropyrimidine), BaseN-Heteroaryl piperidines
Derivatization Pathway Diagram[1][3]

Derivatization Core Core Scaffold (Free Amine) Sub1 Reductive Amination (Aldehydes) Core->Sub1 Sub2 Sulfonylation (Sulfonyl Chlorides) Core->Sub2 Sub3 Amidation (Carboxylic Acids) Core->Sub3 Prod1 N-Alkyl Analogues Sub1->Prod1 Prod2 Sulfonamide Analogues Sub2->Prod2 Prod3 Amide Analogues Sub3->Prod3

Caption: Common divergent synthesis pathways from the deprotected core scaffold.

Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling
  • Cause: The pyridine nitrogen acts as an electron sink, making the exocyclic amine unreactive.[2][3]

  • Solution:

    • Switch Reagent: Move from EDC to HATU or T3P (Propylphosphonic anhydride).[2]

    • Temperature: Heat the reaction to 50–80°C.

    • Base: Ensure at least 3 equivalents of DIPEA are used to neutralize the HCl/salt forms.

    • Catalyst: Add DMAP (0.1 eq) if using EDC, though this risks racemization (less relevant here as the acid is achiral at the alpha position).[2]

Issue: Solubility
  • Observation: The product precipitates during workup or is insoluble in EtOAc.[2]

  • Solution: Use a DCM/Isopropanol (3:1) mixture for extraction.[2][8] The free base of the product is moderately polar; the TFA salt is highly water-soluble.[2]

Issue: Regioselectivity (if using 2,4-diaminopyridines)
  • Context: If the pyridine has multiple amines.

  • Insight: The 2-amino group is generally less nucleophilic than a 4-amino group due to proximity to the ring nitrogen.[2] However, in 5-methyl-2-aminopyridine, there is only one amine.

Analytical Characterization (Expected Data)

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet, typically downfield at

      
       10.0–10.5 ppm.
      
    • Pyridine Ring: Three aromatic protons.[2] The proton at C6 (adjacent to N) will be a doublet at

      
       ~8.1 ppm.[2] The methyl group will appear as a singlet at 
      
      
      
      ~2.2 ppm.[2]
    • Piperidine Ring: Multiplets at

      
       1.5–3.0 ppm (depending on N-substitution).[1][2]
      
  • LCMS:

    • Observe [M+H]

      
       peak.[1][2]
      
    • Molecular Weight (Free Base): ~219.28 g/mol .[1][2]

    • Expect m/z = 220.3.[2]

References

  • Coupling Reagent Selection: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][9] Organic Process Research & Development. Link[1][2]

  • Reactivity of 2-Aminopyridines: Kuthyala, S., et al. (2022).[1][2][3] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • Lasmiditan Synthesis (Contextual Scaffold): Lilly, E. (2021).[1][2][3] Process for the preparation of lasmiditan and of a synthesis intermediate.[2][4][10] WIPO Patent WO2021116979A1.[2] Link[2]

  • General Amide Synthesis Guide: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[5][7][11] Tetrahedron. Link[2]

Sources

Exploratory

Technical Guide: SAR Optimization of the N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Scaffold

The following technical guide details the structure-activity relationship (SAR) of the N-(5-methylpyridin-2-yl)piperidine-4-carboxamide scaffold. This analysis treats the molecule as a "privileged structure" frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of the N-(5-methylpyridin-2-yl)piperidine-4-carboxamide scaffold. This analysis treats the molecule as a "privileged structure" frequently utilized in the discovery of kinase inhibitors (targeting the ATP hinge region) and GPCR ligands (specifically GPR119 and related lipid-sensing receptors).

Executive Summary

The N-(5-methylpyridin-2-yl)piperidine-4-carboxamide scaffold represents a versatile pharmacophore in modern medicinal chemistry. Its structural utility is derived from its ability to function as a bidentate hydrogen bond motif (mimicking the adenine ring of ATP in kinases) and as a semi-rigid linker in GPCR agonists. This guide dissects the scaffold into three vectors—the Pyridine "Head" , the Amide Linker , and the Piperidine "Tail" —to provide a blueprint for optimizing potency, selectivity, and physicochemical properties (ADME).

Primary Therapeutic Applications:

  • Kinase Inhibition: Rho-associated protein kinase (ROCK), Spleen Tyrosine Kinase (Syk), and JAK family.

  • GPCR Agonism: GPR119 (Metabolic disorders), 5-HT1F (Migraine).

  • Protease Inhibition: Factor Xa (S1 pocket binding).

Structural Deconstruction & Binding Mode

To understand the SAR, we must first visualize the binding mode. In the context of kinase inhibition, this scaffold typically binds to the hinge region of the kinase domain.

The Pharmacophore Model
  • The Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge.

  • The Donor: The Exocyclic Amide Nitrogen (NH) donates a hydrogen bond to the backbone Carbonyl of the kinase hinge.

  • The Vector: The Piperidine ring projects into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications.

Visualization of the Binding Mode

The following diagram illustrates the canonical binding interaction of this scaffold within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase Hinge Region (Backbone) cluster_drug Scaffold: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Backbone_NH Backbone NH (Donor) Pyridine_N Pyridine N (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O (Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Amide_NH Amide NH (Donor) Amide_NH->Backbone_CO H-Bond Methyl_Group 5-Methyl (Hydrophobic) Methyl_Group->Gatekeeper Van der Waals Piperidine Piperidine Ring (Solvent Vector) Solvent Solvent Piperidine->Solvent Solubilizing Group

Caption: Canonical bidentate H-bond interaction of the 2-aminopyridine amide motif with the kinase hinge region.

Detailed Structure-Activity Relationship (SAR)

The optimization of this scaffold is divided into three zones.

Zone 1: The "Head" (5-Methylpyridin-2-yl)

This region is the primary anchor. The 5-methyl substituent is not arbitrary; it serves specific electronic and steric functions.

ModificationEffect on ActivityMechanistic Rationale
5-Methyl (Parent) Baseline Potency The methyl group fills a small hydrophobic pocket (often near the Gatekeeper residue). It also blocks the para-position from rapid oxidative metabolism (CYP450).
5-H (Unsubstituted) Reduced PotencyLoss of Van der Waals contact; increased metabolic liability at C5.
5-F / 5-Cl VariableHalogens modulate the pKa of the pyridine nitrogen. Fluorine lowers pKa, potentially weakening the H-bond acceptance but improving metabolic stability. Chlorine adds lipophilicity.
5-CF3 Increased SelectivityThe bulky trifluoromethyl group can induce selectivity by clashing with smaller gatekeeper residues in off-target kinases.
6-Methyl Activity Cliff (Loss) Substituents at the 6-position typically cause a steric clash with the hinge backbone, disrupting the planar binding conformation.
Zone 2: The Linker (Amide)

The amide bond (-C(=O)NH-) connects the aromatic head to the aliphatic tail.

  • Conformation: The amide bond prefers a trans conformation, keeping the piperidine and pyridine extended.

  • Reverse Amide: Inverting the amide to Piperidine-NH-C(=O)-Pyridine often drastically changes activity. In kinase inhibitors, the "Forward" amide (Carboxamide) is preferred to correctly orient the NH donor toward the hinge carbonyl.

  • N-Methylation: Methylating the amide nitrogen (-C(=O)N(Me)-) usually abolishes activity by removing the crucial Hydrogen Bond Donor (HBD) required for hinge binding.

Zone 3: The "Tail" (Piperidine-4-yl)

The piperidine ring acts as a scaffold to project substituents into the solvent front. This is the primary vector for optimizing ADME (Absorption, Distribution, Metabolism, Excretion).

  • N-Substitution (R-Group on Piperidine Nitrogen):

    • H (Free Amine): High solubility, but poor permeability (high polarity). Good for initial hits.

    • N-Isopropyl / N-Cyclopropyl: Improved lipophilicity and permeability without significant metabolic penalty.

    • N-Benzyl / N-Aryl: Often increases potency via additional hydrophobic interactions (e.g., ribose pocket) but increases Molecular Weight (MW) and lipophilicity (LogP), risking poor solubility.

    • N-Sulfonyl / N-Acyl: Caps the basic amine, reducing hERG liability but potentially lowering solubility.

Experimental Synthesis Protocols

To explore this SAR, a robust synthetic route is required. The following protocol describes the coupling of the piperidine core to the aminopyridine.

Workflow: Amide Coupling via Acid Chloride Activation

This method is preferred for its reliability in generating the amide bond between the sterically hindered secondary amine (if relevant) or the aniline-like pyridine amine.

Reagents:

  • Starting Material A: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-protected core).

  • Starting Material B: 2-Amino-5-methylpyridine.

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of 1-Boc-piperidine-4-carboxylic acid in dry DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes.

  • Coupling: Add 1.0 eq of 2-amino-5-methylpyridine to the reaction mixture. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x2), and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) to yield the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour. Concentrate to yield the N-(5-methylpyridin-2-yl)piperidine-4-carboxamide trifluoroacetate salt.

  • Derivatization: The free piperidine amine can now be reacted with alkyl halides, sulfonyl chlorides, or aldehydes (reductive amination) to generate the SAR library.

Case Study: Optimization Logic Flow

The following flowchart demonstrates the decision-making process when optimizing this scaffold for a Kinase Target (e.g., ROCK2).

SAR_Logic Start Hit: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (IC50 = 500 nM) Step1 Step 1: Scan Pyridine Substituents (Optimize Hinge Interaction) Start->Step1 Decision1 Is Potency > 100 nM? Step1->Decision1 Decision1->Start No (Change Head Group) Step2 Step 2: Modify Piperidine Nitrogen (Optimize Solubility/Permeability) Decision1->Step2 Yes (Keep Core) OutcomeA Add Hydrophobic Group (Benzyl/Aryl) Target: Ribose Pocket Step2->OutcomeA Need Potency OutcomeB Add Polar Group (Morpholine/Piperazine) Target: Solvent Front Step2->OutcomeB Need Solubility

Caption: Medicinal chemistry decision tree for optimizing the scaffold from a micromolar hit to a nanomolar lead.

References

  • Chemical Suppliers. (2024). N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Product Data. ChemicalBook. Link

  • Mock, E. D., et al. (2020). Discovery of the First Potent and Selective NAPE-PLD Inhibitor. Nature Chemical Biology, 16, 667–675. (Describes pyrimidine-carboxamide analogs). Link

  • Liao, C., et al. (2010). Structure-Based Design of Factor Xa Inhibitors. Current Medicinal Chemistry. (Describes the 2-aminopyridine-amide motif in S1 pocket binding). Link

  • PubChem. (2024).[1][2] Compound Summary: 5-aminopyridine-2-carboxamide derivatives. National Library of Medicine. Link

Sources

Foundational

Technical Monograph: Physicochemical Profiling of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Executive Summary & Structural Rationale N-(5-methylpyridin-2-yl)piperidine-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly within the design of Rho-associated protein kinase (ROCK)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly within the design of Rho-associated protein kinase (ROCK) inhibitors (e.g., analogs of Ripasudil or Netarsudil). Its architecture combines a solubilizing, basic piperidine tail with a lipophilic, aromatic pyridine headgroup, linked by a rigid carboxamide spacer.

For drug development professionals, this molecule is not merely an intermediate but a template for optimizing Lipinski compliance . The piperidine moiety ensures aqueous solubility via ionization at physiological pH, while the 5-methylpyridin-2-yl motif provides critical hydrogen-bonding interactions within the ATP-binding pocket of kinase domains.

This guide details the physicochemical baseline, experimental validation protocols, and structural logic required to utilize this scaffold effectively in lead optimization.

Theoretical & Calculated Physicochemical Profile

The following data aggregates predicted and consensus values essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Physicochemical Properties Matrix
PropertyValue / RangeStructural Origin & Implication
Molecular Weight 219.28 g/mol Ideal for fragment-based design (Lead-like).
Formula C₁₂H₁₇N₃OHigh nitrogen content increases polarity.
cLogP 0.5 – 1.2 (Predicted)Low Lipophilicity. Indicates good water solubility but potential permeability challenges if not optimized.
TPSA ~62-70 ŲTopological Polar Surface Area. Well below the 140 Ų limit for cell permeability; suggests good oral bioavailability potential.
pKa (Basic Center 1) ~10.8 - 11.2Piperidine Nitrogen. Highly basic; >99% protonated at pH 7.4 (Lysosomal trapping risk).
pKa (Basic Center 2) ~5.5 - 6.0Pyridine Nitrogen. Weakly basic; protonated only in acidic environments (e.g., gastric fluid).
H-Bond Donors 2 (Amide NH, Piperidine NH)Critical for binding site interactions (e.g., Hinge region).
H-Bond Acceptors 3 (Pyridine N, Amide O, Piperidine N)Facilitates water solvation and receptor binding.
Structural Logic: The "Warhead" vs. The "Tail"
  • The Head (5-methylpyridine): The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors. The 5-methyl group is a metabolic "soft spot" (susceptible to CYP450 oxidation) but enhances hydrophobic packing.

  • The Linker (Carboxamide): Provides rigidity and planarity, orienting the head and tail vectors.

  • The Tail (Piperidine): The secondary amine is the primary solubility handle. It allows for salt formation (e.g., HCl, mesylate) to improve pharmaceutical performance.

Experimental Determination Protocols

To validate the theoretical profile, the following self-validating protocols are recommended. These maximize data integrity (E-E-A-T) and reproducibility.

Ionization Constant (pKa) Determination via Potentiometric Titration

Because the molecule possesses multiple ionization centers, a standard UV-metric or potentiometric titration is required to distinguish the piperidine pKa from the pyridine pKa.

Methodology:

  • Preparation: Dissolve 5 mg of compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure the starting pH is acidic (pH ~2) using 0.1 M HCl to fully protonate both nitrogens.

  • Titration: Titrate with 0.1 M KOH (CO₂-free) under inert gas (Argon/N₂) purge to exclude atmospheric CO₂.

  • Data Analysis: Plot pH vs. Volume of Titrant. Look for two inflection points:

    • Inflection 1 (pH ~5.5): Deprotonation of the Pyridinium ion.

    • Inflection 2 (pH ~11.0): Deprotonation of the Piperidinium ion.

  • Validation: Run a standard (e.g., Quinine) sequentially to verify electrode response.

Lipophilicity (LogD₇.₄) via Shake-Flask Method

Since the molecule is ionizable, LogP (neutral species) is less relevant than LogD (distribution coefficient) at physiological pH.

Protocol:

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Execution: Dissolve compound in the aqueous phase. Add octanol. Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Acceptance Criteria: Mass balance (sum of both phases) must be >95% of initial input.

Synthesis & Manufacturing Workflow

The synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide typically involves an amide coupling between a piperidine-4-carboxylic acid derivative and 2-amino-5-methylpyridine.

Visualization: Synthetic Pathway

The following diagram illustrates the standard coupling logic and the critical deprotection step if a Boc-protected piperidine is used (common in high-purity manufacturing).

SynthesisPath Start1 N-Boc-Piperidine-4-carboxylic acid Coupling Amide Coupling (EDC/HOBt or HATU) Start1->Coupling Start2 2-Amino-5-methylpyridine Start2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Bond Formation Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Removal of Boc Final N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Deprotection->Final Salt Formation

Figure 1: Synthetic route utilizing Boc-protection strategy to ensure regioselectivity and high purity.

Biological Implications of Physicochemical Properties[1][2][3]

Understanding the physicochemical profile allows researchers to predict the biological behavior of this scaffold.

Kinase Binding Mode (ROCK1/ROCK2)

The 5-methylpyridin-2-yl group functions as an ATP-mimetic.

  • H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone (typically Met or Leu residues in kinases).

  • H-Bond Donor: The amide nitrogen (linker) often donates a hydrogen bond to the backbone carbonyl.

  • Hydrophobic Clamp: The 5-methyl group displaces water from the hydrophobic pocket, gaining entropy-driven binding affinity.

ADME & Toxicity Risks
  • Lysosomal Trapping: With a pKa > 10 (piperidine), this compound will accumulate in acidic lysosomes (pH ~4.5). This can lead to high Volume of Distribution (Vd) but potential phospholipidosis if the lipophilicity increases in derivatives.

  • Metabolic Stability: The methyl group on the pyridine is a prime site for CYP450-mediated hydroxylation (

    
    ). This rapid clearance is often why this scaffold is modified (e.g., fluorination) in late-stage drugs to extend half-life.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Solubility Piperidine Ring (Solubility Handle) Scaffold->Solubility Binding Pyridine-Amide Motif (Hinge Binder) Scaffold->Binding Metabolism 5-Methyl Group (Metabolic Soft Spot) Scaffold->Metabolism Outcome1 High Aqueous Solubility (pKa ~11) Solubility->Outcome1 Outcome2 Potent Kinase Inhibition (ATP Competition) Binding->Outcome2 Outcome3 Rapid Clearance risk (CYP Oxidation) Metabolism->Outcome3

Figure 2: Structure-Activity Relationship (SAR) mapping physicochemical features to biological outcomes.

References

  • PubChem. (2025).[1][2] Compound Summary: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0).[3][4][5] National Library of Medicine. [4]

  • ChemicalBook. (2024).[6] Piperidine-4-carboxylic acid (5-methyl-pyridin-2-yl)-amide Properties and Supplier Data.[1][3][4][5]

  • PeerJ. (2021). Designing of N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors. (Contextual reference for pyridine-amide scaffold in ROCK inhibition).

  • National Institutes of Health (NIH). (2024). Discovery of CNS-Penetrant PARP1-Selective Inhibitors.[6] (Demonstrates use of aminopyridine-carboxamide scaffolds in drug discovery).

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines. (Review of aminopyridine physicochemical properties).

Sources

Exploratory

Technical Guide: Mechanism and Application of the N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Scaffold

This is an in-depth technical guide on the chemical scaffold N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0).[1][2] Based on current pharmaceutical data, this molecule is primarily a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical scaffold N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0).[1][2] Based on current pharmaceutical data, this molecule is primarily a privileged scaffold and advanced intermediate used in the discovery of Factor Xa inhibitors , Rho-associated Kinase (ROCK) inhibitors , and Muscarinic (M4) receptor antagonists , rather than a standalone marketed drug.[1]

The following guide analyzes its mechanism of action as a pharmacophore, its structural biology, and its application in drug development.[1]

[1]

Executive Summary

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0 ) is a bioactive heterocyclic building block characterized by a piperidine-4-carboxamide core coupled to a 2-amino-5-methylpyridine moiety.[1][2][3][4] It serves as a critical pharmacophore in medicinal chemistry, particularly for targets requiring a bidentate hydrogen-bonding motif (e.g., kinase hinge regions) or specific S1 pocket occupancy (e.g., Factor Xa).[1] Its secondary amine functionality allows for rapid diversification, making it a staple in Fragment-Based Drug Discovery (FBDD) for anticoagulants, kinase inhibitors, and GPCR modulators.[1]

Chemical Identity & Physicochemical Profile[1][3][5][6][7]

PropertySpecification
IUPAC Name N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
CAS Number 110105-97-0
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Core Motif 2-amidopyridine / 4-substituted piperidine
Key Functionality Secondary Amine (Piperidine N1), Amide Donor/Acceptor, Pyridine Nitrogen
Predicted LogP ~1.3 (Lipophilic efficient)
pKa (Piperidine) ~9.8 (Protonated at physiological pH)

Mechanism of Action: Pharmacophore Analysis

While often an intermediate, the N-(5-methylpyridin-2-yl)carboxamide motif dictates the biological activity of the final drug candidate.[1] Its mechanism is context-dependent on the target class.[1]

Factor Xa Inhibition (Anticoagulant Mechanism)

This scaffold is structurally homologous to the S1-binding domain of "xaban" class anticoagulants (e.g., Betrixaban , Edoxaban ).[1]

  • Mechanism : Competitive inhibition of the Factor Xa active site.[1]

  • Binding Mode :

    • The pyridine nitrogen and amide NH form a bidentate hydrogen bond network with the backbone of Gly216 (or similar residues) in the S1 specificity pocket.[1]

    • The 5-methyl group fits into the hydrophobic sub-pocket (occupying the space often filled by a chlorine in Betrixaban), providing steric complementarity and selectivity over Thrombin.[1]

    • The piperidine ring acts as a rigid spacer, directing the N1-substituent (the "R" group added during synthesis) toward the S4 pocket.[1]

Kinase Inhibition (ROCK/AGC Kinases)

The 2-aminopyridine amide motif is a classic ATP-competitive hinge binder .[1]

  • Mechanism : Type I Kinase Inhibition.[1]

  • Binding Mode :

    • The motif mimics the adenine ring of ATP.[1]

    • Hinge Interaction : The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone amide, while the exocyclic amide NH donates a hydrogen bond to the hinge carbonyl.[1]

    • Selectivity : The 5-methyl substitution can induce selectivity by clashing with the "gatekeeper" residue in certain kinases, or by filling a small hydrophobic pocket in others (e.g., ROCK1/2).[1]

GPCR Antagonism (Muscarinic M4)

Derivatives of this scaffold have been identified as antagonists for the Muscarinic Acetylcholine Receptor M4 .[1]

  • Mechanism : Allosteric or Orthosteric Antagonism.[1]

  • Role : The piperidine-amide linker provides the necessary flexibility and spatial arrangement to span the orthosteric binding site, blocking Acetylcholine (ACh) access.[1]

Pharmacophore Visualization

The following diagram illustrates the core interactions of the scaffold within a generic target pocket (e.g., Factor Xa or Kinase Hinge).[1]

Pharmacophore Scaffold N-(5-methylpyridin-2-yl) piperidine-4-carboxamide PyridineN Pyridine N (H-Bond Acceptor) Scaffold->PyridineN AmideNH Amide NH (H-Bond Donor) Scaffold->AmideNH Methyl 5-Methyl Group (Hydrophobic/S1 Pocket) Scaffold->Methyl PiperidineN Piperidine NH (Synthetic Handle / Solubilizer) Scaffold->PiperidineN Target Biological Target (Factor Xa / Kinase Hinge) PyridineN->Target Binds Backbone NH AmideNH->Target Binds Backbone C=O Methyl->Target Van der Waals (Selectivity) PiperidineN->Target Solvent Exposed / Linker

Caption: Pharmacophore map showing the bidentate binding mode of the scaffold to a target active site.

Experimental Validation Protocols

To validate the mechanism of action for a derivative synthesized from this scaffold, the following protocols are standard.

Synthesis of Probe Compounds (General Protocol)

Objective: Derivatize the secondary amine to create a testable inhibitor.[1]

  • Reactants : Dissolve N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (1.0 eq) in DCM or DMF.

  • Coupling : Add the desired Electrophile (e.g., Acid Chloride, Isocyanate, or Carboxylic Acid + HATU).[1]

  • Base : Add DIPEA (3.0 eq).[1]

  • Reaction : Stir at RT for 2-12 hours. Monitor by LC-MS.[1]

  • Purification : Quench with water, extract with EtOAc, and purify via Prep-HPLC.

In Vitro Factor Xa Inhibition Assay

Objective: Confirm anticoagulant activity of the derivative.

  • Reagents : Human Factor Xa enzyme, Chromogenic Substrate (e.g., S-2765).[1]

  • Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.

  • Procedure :

    • Incubate compound (serial dilutions) with Factor Xa (1 nM) for 30 min at 25°C.

    • Add Chromogenic Substrate (200 µM).[1]

    • Measure absorbance at 405 nm kinetically for 20 min.

  • Analysis : Calculate IC50 using a 4-parameter logistic fit.

Kinase Selectivity Profiling (ROCK/PKA)

Objective: Determine kinase specificity.[1]

  • Platform : Radiometric ³³P-ATP assay or FRET-based assay (e.g., LanthaScreen).[1]

  • ATP Concentration : Use

    
     apparent for ATP to ensure competitive inhibition detection.[1]
    
  • Readout : Percent inhibition at 1 µM and 10 µM.

Therapeutic Implications

The N-(5-methylpyridin-2-yl)piperidine-4-carboxamide scaffold is a versatile tool in the drug developer's arsenal.[1] Its primary value lies in its ability to:

  • Enhance Oral Bioavailability : The piperidine ring improves solubility and metabolic stability compared to phenyl analogs.[1]

  • Tune Potency : The 5-methyl group on the pyridine is a "magic methyl" effect, often boosting potency 10-fold over the unsubstituted pyridine by displacing high-energy water molecules in the binding pocket.[1]

  • Reduce Toxicity : Pyridine amides are generally less prone to toxic metabolite formation (e.g., quinone imines) compared to aniline derivatives.[1]

References

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of Factor Xa Inhibitors with a Pyridine-4-carboxamide Core." Journal of Medicinal Chemistry. Link (Context: Pyridine amide scaffolds in anticoagulants).[1]

  • Liao, Y., et al. (2009).[1] "New chemical entities as ROCK inhibitors." Expert Opinion on Therapeutic Patents. (Context: 4-aminopyridine and amide scaffolds in ROCK inhibition).

  • Google Patents . (2017).[1] "WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists."[1][5] Link (Context: Piperidine-carboxamide derivatives in GPCR drug discovery).[1]

  • ChemScene . (2024). "N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide Product Data." Link (Verification of chemical identity).

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Executive Summary N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally characterized by a piperidine ring linked v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally characterized by a piperidine ring linked via a carboxamide bridge to a 2-aminopyridine derivative, this molecule serves as a critical building block in the development of kinase inhibitors, GPCR ligands, and neurological therapeutics. Its amphiphilic nature, defined by the basic secondary amine of the piperidine and the hydrogen-bond-rich amide-pyridine motif, makes it an ideal "linker-head" moiety for fragment-based drug discovery (FBDD).

This technical guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol for its generation, and an examination of its structural utility in drug design.

Physicochemical Characterization

The molecular architecture of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide balances lipophilicity with aqueous solubility, a trait essential for oral bioavailability. The pyridine nitrogen and the amide moiety function as a bidentate hydrogen-bonding system, often targeting the hinge region of kinase enzymes or specific residues in GPCR binding pockets.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Context
IUPAC Name N-(5-methylpyridin-2-yl)piperidine-4-carboxamideFormal nomenclature used in patent literature.
CAS Number 110105-97-0 Primary identifier for regulatory and sourcing verification.[1]
Molecular Formula C₁₂H₁₇N₃O Stoichiometric composition.[1][2]
Molecular Weight 219.28 g/mol Exact mass for MS validation (M+H⁺ ≈ 220.29).
LogP (Predicted) 0.7 – 1.2Indicates moderate lipophilicity; optimal for blood-brain barrier (BBB) penetration models.
TPSA ~62 ŲTopological Polar Surface Area; suggests high membrane permeability (Rule of 5 compliant).
pKa (Piperidine) ~10.8The secondary amine is protonated at physiological pH, enhancing solubility.
pKa (Pyridine) ~3.5The pyridine nitrogen remains largely unprotonated, available for H-bond acceptance.

Synthetic Methodology: Validated Protocol

The synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide requires a convergent approach, typically utilizing a Boc-protected piperidine precursor to prevent polymerization. The following protocol utilizes HATU-mediated coupling, chosen for its high efficiency in forming amides with electron-deficient anilines (like 2-aminopyridine).

Reaction Scheme Visualization

SynthesisPath Figure 1: Convergent Synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide SM1 N-Boc-piperidine-4-carboxylic acid (Starting Material A) Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 2-Amino-5-methylpyridine (Starting Material B) SM2->Coupling Intermediate Boc-Protected Intermediate (Stable Solid) Coupling->Intermediate 25°C, 12h Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Product Target Molecule (Free Base or HCl Salt) Deprotection->Product Neutralization

Step-by-Step Protocol

Step 1: Amide Coupling

  • Reagents: Charge a reaction vessel with N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester.

  • Addition: Add 2-amino-5-methylpyridine (1.1 equiv). The electron-donating methyl group at the 5-position slightly enhances the nucleophilicity of the amine, facilitating the reaction compared to unsubstituted pyridine.

  • Completion: Stir at 25°C for 12–16 hours. Monitor via LC-MS (Target mass: M+H⁺ of Boc-intermediate ≈ 320.4).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection (Boc Removal)

  • Dissolution: Dissolve the crude intermediate in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equivalents) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Evolution of CO₂ gas indicates successful deprotection.

  • Isolation: Concentrate in vacuo. For the free base, redissolve in DCM and wash with 1N NaOH. For the hydrochloride salt (preferred for stability), treat with 4M HCl in dioxane and filter the precipitate.

Medicinal Chemistry Applications

This molecule is rarely a final drug but rather a privileged scaffold . Its value lies in its ability to orient the piperidine nitrogen (a vector for further substitution) relative to the pyridine ring (a binding anchor).

Structural Logic and Binding Mode
  • The "Hinge Binder" Concept: In kinase inhibitors, the aminopyridine motif often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • The "Solubilizing Tail": The piperidine ring disrupts planarity and provides a basic center that can form salt bridges with aspartate or glutamate residues in the protein channel, significantly improving the solubility of the final drug candidate.

Pharmacophore Map

Pharmacophore Figure 2: Pharmacophore Mapping of the Scaffold in a Binding Pocket Pyridine Pyridine Ring (H-Bond Acceptor) Amide Amide Linker (H-Bond Donor/Acceptor) Pyridine->Amide Rigid connection Receptor_Hinge Receptor Hinge Region (Kinase/GPCR) Pyridine->Receptor_Hinge H-Bond (Acceptor) Piperidine Piperidine Ring (Solubilizing Group) Amide->Piperidine Flexible linker Amide->Receptor_Hinge H-Bond (Donor) NH Secondary Amine (Vector for SAR Expansion) Piperidine->NH Solvent_Channel Solvent Exposed Region NH->Solvent_Channel Ionic Interaction / Solubility

Analytical Profiling

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyridine Ring: Look for a singlet/doublet around δ 8.1 ppm (proton adjacent to N), and signals at δ 7.6 and 8.0 ppm for the remaining aromatic protons.

    • Methyl Group: A distinct singlet integrating to 3H at approximately δ 2.25 ppm.

    • Amide NH: A broad singlet, typically downfield (δ 10.0–10.5 ppm).

    • Piperidine: Multiplets in the δ 1.5–3.0 ppm range; the proton at the 4-position (methine) will be a triplet of triplets around δ 2.5–2.6 ppm.

  • Mass Spectrometry (ESI):

    • Dominant peak: [M+H]⁺ = 220.3 m/z .

    • No significant fragmentation should be observed under standard ionization conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6469269, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. Retrieved from [Link](Note: This reference validates the structural stability and derivative forms of the target scaffold).

  • Vertex AI Search (2025).Consolidated Search Results for Molecular Weight and Synthesis of Pyridine-Carboxamide Derivatives. (Data synthesized from multiple verified chemical supplier databases including LabSolu and BLD Pharm).

Sources

Exploratory

Technical Guide: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

A Privileged Scaffold for Kinase and GPCR Drug Discovery Part 1: Executive Summary & Chemical Identity N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) is a high-value intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase and GPCR Drug Discovery

Part 1: Executive Summary & Chemical Identity

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) is a high-value intermediate in medicinal chemistry, widely recognized as a "privileged scaffold." This structural motif—linking a saturated heterocycle (piperidine) to an electron-deficient aromatic system (aminopyridine) via an amide bond—serves as a critical pharmacophore in the design of kinase inhibitors, GPCR ligands (specifically 5-HT receptor agonists), and PCSK9 inhibitors.

For the drug developer, this molecule represents a dual-purpose tool: the piperidine moiety provides a vector for solubilization and further derivatization, while the aminopyridine-amide terminus often functions as a "hinge-binder" in kinase pockets, mimicking the adenine ring of ATP.

1.1 Nomenclature & Physicochemical Profile
PropertySpecification
IUPAC Name N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Alternative Names Piperidine-4-carboxylic acid (5-methylpyridin-2-yl)amide; 4-Piperidinecarboxamide, N-(5-methyl-2-pyridinyl)-
CAS Number 110105-97-0
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
SMILES CC1=CN=C(C=C1)NC(=O)C2CCNCC2
LogP (Predicted) ~0.7 (Highly favorable for oral bioavailability)
pKa (Piperidine) ~10.8 (Basic, ensures solubility at physiological pH)
pKa (Pyridine) ~3.5 (Weakly basic due to amide electron withdrawal)
Part 2: Synthetic Architecture

The synthesis of this scaffold presents a specific challenge known to experienced medicinal chemists: the nucleophilicity deficit of 2-aminopyridines. The ring nitrogen withdraws electron density from the exocyclic amine, making standard amide couplings (e.g., EDC/HOBt) sluggish or prone to failure.

2.1 Retrosynthetic Logic

To construct the core efficiently, we employ a convergent strategy using Boc-isonipecotic acid (Boc-protected piperidine-4-carboxylic acid) to prevent self-polymerization. The critical step is the activation of the carboxylic acid to overcome the poor nucleophilicity of 2-amino-5-methylpyridine.

2.2 Synthetic Pathway Visualization (Graphviz)

SynthesisPath SM1 Boc-Isonipecotic Acid (COOH Source) Act Activation Complex (HATU/DIEA or POCl3) SM1->Act Activation SM2 2-Amino-5-methylpyridine (Amine Source) Int Intermediate: Boc-N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Act->Int + SM2 (Coupling) Deprot Deprotection (TFA or HCl/Dioxane) Int->Deprot Cleavage Prod Final Product: N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Deprot->Prod Free Base Generation

Figure 1: Optimized synthetic route utilizing high-potency coupling reagents to overcome aminopyridine deactivation.

2.3 Validated Experimental Protocol

Step 1: Amide Coupling (The "HATU Method") Rationale: HATU is preferred over EDC because the O-(7-azabenzotriazol-1-yl)uronium species reacts faster with the sterically and electronically hindered aminopyridine.

  • Charge: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activate: Add HATU (1.2 equiv) and DIEA (diisopropylethylamine, 3.0 equiv). Stir for 15 minutes at room temperature. Observation: Solution may turn slightly yellow.

  • Couple: Add 2-amino-5-methylpyridine (1.1 equiv).

  • Reaction: Stir at 50°C for 4–6 hours. Note: Heating is often required for aminopyridines to drive the reaction to completion.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection

  • Dissolve: Dissolve the crude intermediate in DCM.

  • Cleave: Add TFA (20% v/v). Stir at room temperature for 1 hour.

  • Isolate: Concentrate in vacuo. To obtain the free base (as requested by the IUPAC name), redissolve in MeOH and pass through a weak basic ion-exchange cartridge or treat with saturated Na₂CO₃ and extract into DCM/IPA (3:1).

Part 3: Medicinal Chemistry Utility[6][7]

Why is this specific arrangement of atoms so prevalent in drug discovery? It solves three fundamental problems simultaneously: Binding , Solubility , and Metabolic Stability .

3.1 The "Hinge Binder" Motif

In kinase inhibitors, the pyridine nitrogen (acceptor) and the exocyclic amide NH (donor) often form a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., the ATP binding pocket).

3.2 Metabolic Blocking (The 5-Methyl Role)

Unsubstituted pyridines are prone to metabolic oxidation by CYP450 enzymes, particularly at the electron-deficient positions.

  • Without Methyl: The pyridine ring is susceptible to oxidation.

  • With 5-Methyl: The methyl group sterically and electronically blocks the 5-position, significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
3.3 Structural Activity Relationship (SAR) Logic

SAR_Logic Center N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Piperidine Piperidine Ring: 1. Solubilizing Group (pKa ~10.8) 2. Vector for Library Expansion (Reductive Amination/Acylation) Center->Piperidine Amide Amide Linker: Hydrogen Bond Donor (NH) Critical for Hinge Binding Center->Amide Pyridine Pyridine Nitrogen: Hydrogen Bond Acceptor Center->Pyridine Methyl 5-Methyl Group: Blocks Metabolic Oxidation (Increases t1/2) Center->Methyl

Figure 2: Pharmacophore decomposition showing the functional role of each substructure.

Part 4: Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.

TechniqueExpected Signal (Diagnostic)Interpretation
¹H NMR (DMSO-d₆) δ 10.4 ppm (s, 1H) Amide NH. A sharp singlet confirms the amide bond formation.
¹H NMR δ 8.15 ppm (d, 1H) Pyridine C6-H. The most deshielded aromatic proton.
¹H NMR δ 2.25 ppm (s, 3H) Methyl group on the pyridine.
LC-MS (ESI+) [M+H]⁺ = 220.15 Parent ion.
LC-MS [M+H]⁺ = 110.5 Doubly charged species is common for the piperidine amine.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6469269, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. Retrieved from [Link]

  • Goel, R., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. PubMed. Retrieved from [Link]

  • Google Patents.Synthesis of 4-amino-5-methyl-1h-pyridin-2-one and related pyridine intermediates. WO2020178175A1.
  • Fisher Scientific. Amide Synthesis and Coupling Reagents Guide. Retrieved from [Link][1]

Sources

Foundational

The Piperidine-4-Carboxamide Scaffold: A Privileged Architecture in Metabolic and Immunological Drug Discovery

Executive Summary The piperidine-4-carboxamide (isonipecotamide) scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-4-carboxamide (isonipecotamide) scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amines, this scaffold offers a unique combination of conformational rigidity, defined vectors for hydrogen bonding, and tunable lipophilicity.[1]

This technical guide analyzes the evolution of this scaffold from a generic linker to a critical pharmacophore in the treatment of metabolic syndrome (11


-HSD1 inhibitors), inflammatory pain (TRPV1 antagonists), and chemokine modulation (CCR2 antagonists).

The Pharmacophore: Structural Logic & Versatility

The piperidine-4-carboxamide core is not merely a passive linker; it is a functional vector. In drug design, its value stems from three specific geometric properties:

  • The Equatorial Preference: The carboxamide group at the C4 position predominantly adopts an equatorial orientation to minimize 1,3-diaxial interactions. This locks the hydrogen bond donor/acceptor motif into a predictable vector, reducing the entropic penalty upon protein binding.

  • The Basicity Switch: The piperidine nitrogen (

    
    ) can be modulated via N-substitution (sulfonamides, ureas, or arylations), allowing chemists to tune the electronic environment without disrupting the distal amide interaction.
    
  • Solubility Enhancement: The saturated heterocycle improves aqueous solubility compared to its aromatic analog (benzamide), a critical factor in oral bioavailability (Lipinski’s Rule of 5).

Structural Evolution

Historically, piperidines were utilized primarily as antihistamines (e.g., fexofenadine). The shift toward the 4-carboxamide isomer marked a transition into targeting nuclear enzymes and G-protein coupled receptors (GPCRs) where precise directional hydrogen bonding is required deep within hydrophobic pockets.

The Metabolic Frontier: 11 -HSD1 Inhibition[2][3][4]

The most significant application of the piperidine-4-carboxamide scaffold lies in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This enzyme converts inactive cortisone into active cortisol.[2] Excess intracellular cortisol in adipose tissue is a driver of visceral obesity and insulin resistance.
Mechanism of Action

Inhibitors utilizing this scaffold bind to the catalytic site of 11


-HSD1, preventing the reduction of the cortisone C11-ketone. The carboxamide moiety mimics the nicotinamide ring of the cofactor NADPH, forming critical hydrogen bonds with the catalytic residues (Ser170 and Tyr183).

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor (GR) Cortisol->GR Activates HSD1 11β-HSD1 Enzyme HSD1->Cortisone Catalyzes Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->HSD1 Blocks Active Site Metabolic Adipogenesis & Insulin Resistance GR->Metabolic Upregulates

Figure 1: Mechanism of 11


-HSD1 inhibition. The piperidine-4-carboxamide scaffold blocks the conversion of cortisone to cortisol, preventing downstream metabolic dysregulation.
SAR Case Study: The Arylsulfonyl Series

Research by Amgen and others identified that N-arylsulfonyl derivatives of piperidine-4-carboxamide provided nanomolar potency.

  • The "Head" Group: The carboxamide interacts with the hydrophilic pocket.

  • The "Tail" Group: The sulfonyl group places the aryl ring into a hydrophobic selectivity pocket, crucial for distinguishing between Type 1 (reductase) and Type 2 (dehydrogenase) isoforms.

Immunological Modulation: CCR2 and TRPV1

Beyond metabolism, this scaffold has proven essential in blocking chemokine receptors (CCR2) and transient receptor potential channels (TRPV1).

CCR2 Antagonists (Anti-Inflammatory)

CCR2 drives monocyte recruitment in diseases like rheumatoid arthritis and atherosclerosis.[3]

  • The hERG Problem: Early CCR2 antagonists based on 4-fluorophenylpiperidines suffered from high affinity for the hERG potassium channel (a cardiotoxicity risk).

  • The Carboxamide Solution: Introducing the polar carboxamide at the 4-position (replacing the lipophilic aryl group) significantly reduced hERG binding while maintaining CCR2 affinity. This is a classic example of using the scaffold to "dial out" liability.

TRPV1 Antagonists (Pain Management)

TRPV1 mediates nociception (pain).[4] Piperidine-4-carboxamides (e.g., SB-705498 derivatives) act as antagonists.

  • Design Logic: The scaffold serves as a rigid spacer between a polar "head" (often a urea or amide) and a lipophilic "tail" (often a trifluoromethyl-biphenyl). The central piperidine ring ensures the two ends span the transmembrane domain of the ion channel correctly.

Synthetic Methodologies

The synthesis of these compounds must be robust, scalable, and amenable to library generation. The following protocol describes the synthesis of a key intermediate, 1-(4-aminophenyl)piperidine-4-carboxamide , which serves as a branching point for diverse libraries.

Protocol: Nucleophilic Aromatic Substitution (SNAr) & Reduction

Objective: Synthesize a scaffold capable of further derivatization at the N-terminus.

Step 1: SNAr Coupling

  • Reagents: 4-Fluoronitrobenzene (1.0 eq), Piperidine-4-carboxamide (Isonipecotamide) (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 4-fluoronitrobenzene in DMF under

      
       atmosphere.
      
    • Add

      
       followed by piperidine-4-carboxamide.
      
    • Heat to 80°C for 4–6 hours. Monitoring via TLC/LC-MS is critical to observe the disappearance of the fluoride starting material.

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter and wash with water.

Step 2: Hydrogenation (Nitro Reduction)

  • Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 mol%),

    
     gas (balloon or Parr shaker).
    
  • Solvent: Methanol/Ethanol.[5][6]

  • Procedure:

    • Suspend the nitro compound in alcohol.[5] Add catalyst carefully (pyrophoric risk).

    • Stir under

      
       atmosphere at RT for 4–12 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.[5]

    • Yield: Evaporation affords the aniline derivative (typically >90% yield).

Synthetic Workflow Visualization

Synthesis_Flow Start Start: 4-Fluoronitrobenzene + Isonipecotamide Step1 Step 1: SNAr Reaction (K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: 1-(4-nitrophenyl)piperidine-4-carboxamide Step1->Inter Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final Product: 1-(4-aminophenyl)piperidine-4-carboxamide Step2->Final Library Library Generation: Ureas, Sulfonamides, Amides Final->Library Divergent Synthesis

Figure 2: Synthetic route for generating the 1-(4-aminophenyl)piperidine-4-carboxamide core, a versatile precursor for library development.

Comparative Data: Scaffold Efficacy

The following table summarizes the impact of the piperidine-4-carboxamide scaffold across different therapeutic targets, highlighting its versatility.

TargetTherapeutic AreaRole of ScaffoldKey Outcome
11

-HSD1
Metabolic SyndromeActive Site BinderNanomolar inhibition (

nM) of cortisol production [1].
CCR2 Inflammation / RAPharmacokinetic TunerReduction of hERG liability compared to 4-phenylpiperidines [2].
TRPV1 Pain / NeuropathyStructural SpacerAntagonism of capsaicin-induced calcium influx (

nM) [3].
Factor Xa AnticoagulationS1 Pocket BinderHigh selectivity over Thrombin (e.g., in Apixaban-related analogs).

Expert Commentary & Future Outlook

As a Senior Application Scientist, I observe a resurgence in this scaffold's utility in Fragment-Based Drug Discovery (FBDD) . Because isonipecotamide is small (


 Da) and highly soluble, it is an ideal "fragment" for crystallographic screening.

Critical Caution: Researchers often confuse piperidine-4-carboxamide with piperidine-3-carboxamide (the core of the PARP inhibitor Niraparib). While chemically similar, the 3-position creates a chiral center essential for PARP selectivity, whereas the 4-position is achiral (meso) and provides a linear vector ideal for channel blockers and metabolic enzymes. Distinct structural isomers dictate distinct biological fates.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 2008.[7] [Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 2009. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Biophysical Journal, 2011. [Link]

Sources

Exploratory

Preliminary In Vitro Evaluation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Executive Summary N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a "privileged structure" in medicinal chemistry—a chemotype capable of binding to multiple unrelated target classes with hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a "privileged structure" in medicinal chemistry—a chemotype capable of binding to multiple unrelated target classes with high affinity. While often utilized as a synthetic intermediate, its structural architecture—comprising a basic piperidine ring linked via a carboxamide to a 2-aminopyridine moiety—places it firmly within the pharmacophore space of Type I/II Kinase Inhibitors (e.g., ALK, ROS1, PKB) and GPCR Ligands (e.g., 5-HT receptors).

This technical guide outlines a rigorous preliminary in vitro evaluation cascade . It is designed for medicinal chemists and pharmacologists to validate this compound not just as a chemical building block, but as a bioactive "Hit" molecule. We focus on establishing its primary pharmacology (Target Engagement), physicochemical compliance (Lipophilicity/Solubility), and early safety liabilities (hERG/Metabolic Stability).

Chemical Identity & In Silico Profiling

Before wet-lab evaluation, the compound must undergo in silico profiling to predict "drug-likeness" and potential liabilities. The piperidine nitrogen provides basicity (likely pKa ~9-10), influencing solubility and lysosomal trapping, while the pyridine ring suggests potential CYP450 interaction.

Table 1: Physicochemical Profile (Predicted/Experimental)
PropertyValue / DescriptorSignificance
Molecular Weight 219.28 g/mol Fragment-like; high Ligand Efficiency (LE) potential.
Formula C₁₂H₁₇N₃O--
cLogP ~1.2 - 1.7Ideal for oral bioavailability; low risk of phospholipidosis.
TPSA ~55 ŲHigh membrane permeability (Blood-Brain Barrier penetrant).
pKa (Basic) ~9.8 (Piperidine NH)High solubility at gastric pH; potential hERG liability.
H-Bond Donors/Acc 2 / 3Compliant with Lipinski’s Rule of 5.

Primary Pharmacology: Target Validation Strategy

Given the structural homology of piperidine carboxamides to known ALK (Anaplastic Lymphoma Kinase) and PKB (Protein Kinase B/Akt) inhibitors, the primary evaluation should utilize a Kinome Scan followed by a functional potency assay.

The Mechanistic Hypothesis

The 2-aminopyridine motif typically functions as the "hinge binder" in the ATP-binding pocket of kinases, forming hydrogen bonds with the backbone residues (e.g., Met, Glu). The piperidine ring often extends into the solvent-exposed region or the ribose pocket, improving solubility and selectivity.

Experimental Workflow: TR-FRET Kinase Binding Assay

To validate ATP-competitive inhibition, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This homogeneous assay is superior to radiometric methods for high-throughput hit validation.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant ALK (or target kinase), Alexa Fluor® 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody.

  • Preparation: Dissolve N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction:

    • In a 384-well plate, add 5 µL of compound (4x final conc).

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer (at

      
       concentration).
      
  • Incubation: 60 minutes at Room Temperature (protect from light).

  • Detection: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. log[Compound]. Fit to a sigmoidal dose-response equation to determine

    
    .
    

Validation Criteria:

  • Z-Factor: > 0.5 (Ensures assay robustness).

  • Hill Slope: ~1.0 (Indicates 1:1 binding stoichiometry; deviations suggest aggregation or promiscuity).

Visualization: The Evaluation Cascade

The following diagram illustrates the logical flow from compound identification to lead qualification, highlighting the critical "Go/No-Go" decision gates.

EvaluationCascade Start Compound Identification N-(5-methylpyridin-2-yl) piperidine-4-carboxamide InSilico In Silico Profiling (cLogP, pKa, TPSA) Start->InSilico PrimaryScreen Primary Target Screen (Kinome Scan / GPCR Panel) InSilico->PrimaryScreen Pass Filters HitValidation Hit Validation (TR-FRET Dose Response) PrimaryScreen->HitValidation >50% Inhibition @ 10µM ADMET Early ADME-Tox (Solubility, Microsomes, hERG) HitValidation->ADMET IC50 < 1µM ADMET->Start Fail: Analog Design LeadQual Lead Qualification (Cellular Potency) ADMET->LeadQual Stability > 30min hERG IC50 > 10µM

Figure 1: The Hit-to-Lead Evaluation Cascade. This workflow enforces strict Go/No-Go criteria to prevent resource wastage on promiscuous or toxic compounds.

Early Safety & ADME Profiling

For the piperidine-pyridine scaffold, two specific liabilities must be assessed early: hERG Channel Inhibition (cardiotoxicity risk due to the basic amine) and Metabolic Stability (oxidation of the methyl-pyridine).

hERG Liability Assessment (Automated Patch Clamp)

Pyridines linked to basic piperidines are notorious pharmacophores for off-target hERG binding, which can lead to QT prolongation.

Protocol:

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cells: CHO cells stably expressing hERG (Kv11.1).

  • Procedure:

    • Establish Whole-Cell configuration.

    • Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -40 mV (2s) to elicit tail current.

    • Perfusion: Apply vehicle (0.1% DMSO) to establish baseline, then apply Compound (0.1, 1, 10, 30 µM).

    • Positive Control: E-4031 (known hERG blocker).

  • Readout: % Inhibition of peak tail current.

  • Threshold: An

    
     is a "Red Flag" requiring structural modification (e.g., reducing basicity).
    
Metabolic Stability (Liver Microsomes)

The 5-methyl group on the pyridine is a metabolic "soft spot," susceptible to rapid oxidation by CYP450s to a carboxylic acid, potentially deactivating the drug.

Protocol:

  • Incubation: 1 µM Compound + 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot ln(% Remaining) vs. time to derive

    
     and Intrinsic Clearance (
    
    
    
    ).

Data Interpretation & Decision Matrix

The following table serves as the decision-making rubric for advancing the compound.

Table 2: Go/No-Go Criteria
AssayMetric"Go" Criteria"Caution" / Optimize"No-Go" / Stop
Kinase Potency

< 100 nM100 nM - 1 µM> 5 µM
Solubility Kinetic (PBS)> 50 µM10 - 50 µM< 5 µM
Metabolic Stability

(Human)
< 20 µL/min/mg20 - 50 µL/min/mg> 100 µL/min/mg
hERG Safety

> 30 µM10 - 30 µM< 1 µM

References

  • Mesaros, E. F., et al. (2014).[1] Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Caldwell, J. J., et al. (2010).[2] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • LaBarge, K., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Evaluation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (N5MPP)

[1] Executive Summary & Scientific Rationale N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (herein referred to as N5MPP ) represents a "privileged scaffold" in medicinal chemistry, combining a piperidine moiety (commo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (herein referred to as N5MPP ) represents a "privileged scaffold" in medicinal chemistry, combining a piperidine moiety (common in GPCR ligands) with an aminopyridine "hinge-binding" motif often found in kinase inhibitors (e.g., ROCK inhibitors) and CNS-active agents.[1]

Recent literature suggests that piperidine-4-carboxamide derivatives possess significant analgesic and dopamine reuptake inhibitory (DRI) properties.[1] Furthermore, this specific structural class serves as a critical precursor scaffold for high-affinity 5-HT agonists (e.g., Lasmiditan analogs).[1]

This guide outlines a rigorous in vivo experimental design to characterize N5MPP. Unlike standard screening protocols, this workflow prioritizes the differentiation between true analgesia and sedation—a common pitfall in CNS drug development—and establishes the pharmacokinetic (PK) viability of the scaffold for blood-brain barrier (BBB) penetration.[1]

Key Mechanistic Hypotheses
  • Target Engagement: Modulation of Dopamine Transporters (DAT) or Rho-associated Kinase (ROCK) pathways.[1]

  • Therapeutic Endpoints: Antinociception (Analgesia) and Motor Modulation.[1]

  • Liability: Potential sedation or motor impairment (requires Open Field validation).[1]

Experimental Workflow Strategy

The following logic gate ensures resources are not wasted on low-viability compounds. We utilize a "Fail Fast" approach starting with Formulation Stability, moving to PK/BBB validation, and finally Efficacy.[1]

ExperimentalWorkflow Start Compound N5MPP (Synthesis & QC) Formulation Step 1: Formulation Strategy (Solubility & pH Stability) Start->Formulation PK_Study Step 2: Pharmacokinetics (PK) IV vs. PO + Brain/Plasma Ratio Formulation->PK_Study Decision_PK BBB Penetration > 0.1? PK_Study->Decision_PK Decision_PK->Formulation No (Re-formulate/Prodrug) PD_Analgesia Step 3: Efficacy (Analgesia) Tail Flick / Hot Plate Test Decision_PK->PD_Analgesia Yes (Proceed) PD_Safety Step 4: Safety/Sedation Open Field Test (Locomotor) PD_Analgesia->PD_Safety Parallel Execution Analyze Data Integration: Analgesia vs. Sedation Index PD_Analgesia->Analyze PD_Safety->Analyze

Figure 1: Strategic Logic Gate for N5MPP In Vivo Characterization. Note the critical decision point at BBB penetration.

Protocol 1: Formulation & Dose Preparation[1]

The pyridine-piperidine scaffold is moderately lipophilic (LogP ~1.5–2.[1]5) and basic.[1] Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity or GI tract, which causes erratic PK data.[1]

Reagents
  • Compound: N5MPP (HPLC Purity >98%).

  • Vehicle Components: DMSO (Dimethyl sulfoxide), PEG400 (Polyethylene glycol), Sterile Saline (0.9% NaCl).[1]

  • Acidifier: 1N HCl (for salt formation in situ).

Formulation Procedure (Standard 10 mg/mL Stock)
  • Weighing: Weigh accurately amount of N5MPP equivalent to 10 mg free base.

  • Solubilization (Cosolvent System):

    • Add 5% volume DMSO.[1] Vortex until fully wetted.[1]

    • Add 40% volume PEG400.[1] Sonicate for 5 minutes at 37°C. The solution should be clear.

    • Critical Step: Slowly add 55% volume Sterile Saline while vortexing.[1]

    • Check: If precipitation occurs, add 1N HCl dropwise to adjust pH to ~5.0–6.0 (the piperidine nitrogen will protonate, drastically increasing solubility).[1]

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter.[1]

Dosing Table (Mouse - 25g)

Target Dose (mg/kg) Concentration (mg/mL) Injection Vol (mL/kg) Vol per Mouse (µL)
10 (Low) 1.0 10 250
30 (Mid) 3.0 10 250

| 100 (High) | 10.0 | 10 | 250 |[1]

Protocol 2: Pharmacokinetics & BBB Penetration

Before efficacy testing, we must confirm the molecule reaches the CNS.[1] The piperidine-4-carboxamide linker is generally stable, but the amide bond can be susceptible to hydrolysis by amidases.[1]

Objective: Determine Oral Bioavailability (%F) and Brain-to-Plasma Ratio (


).
Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint).[1]

  • Groups:

    • Group A: IV Bolus (2 mg/kg) - Tail Vein.[1]

    • Group B: PO Gavage (10 mg/kg).[1]

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.[1]

Sample Collection Workflow
  • Euthanasia: CO2 asphyxiation followed immediately by cardiac puncture.[1]

  • Blood: Collect into K2-EDTA tubes. Centrifuge (2000g, 10 min, 4°C) to harvest plasma.

  • Brain: Perfusion with cold saline (to remove residual blood drug).[1] Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Verapamil or Propranolol.[1]

    • Transitions: Optimize for parent ion ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
Data Analysis Criteria (Success Metrics)
  • Bioavailability (%F): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Target: >20%.
    
  • Brain Penetration (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .
    • Target: > 0.3 (Moderate CNS exposure).[1]

    • Target: > 1.0 (High CNS exposure - Ideal for CNS drugs).[1]

Protocol 3: Pharmacodynamics (Efficacy & Safety)[1]

This combined protocol assesses the analgesic potential (Tail Flick) while controlling for sedation (Open Field).[1] This is vital because sedated animals do not flick their tails , leading to false-positive analgesia results.[1]

Part A: Tail Flick Test (Spinal Analgesia)[1]
  • Rationale: Measures the spinal reflex arc, relevant for N5MPP's putative mechanism (Dopamine/ROCK modulation).[1]

  • Equipment: Analgesiometer (Radiant Heat Source).[1]

  • Procedure:

    • Baseline: Measure latency to tail withdrawal 3 times (10 min intervals) prior to dosing. Average = Baseline Latency (BL).[1]

    • Cut-off: Set max time to 10-15 seconds to prevent tissue damage.

    • Dosing: Administer N5MPP (IP or PO) at 10, 30, 100 mg/kg.

    • Testing: Measure latency at 30, 60, 90, 120 min post-dose.

  • Calculation: % Maximum Possible Effect (%MPE) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    
Part B: Open Field Test (Locomotor Activity/Sedation)
  • Rationale: To verify that increased tail flick latency is not due to motor impairment.

  • Procedure:

    • Place mouse in a 40x40cm acrylic arena immediately after the 60-min Tail Flick measurement.[1]

    • Record movement for 10 minutes using video tracking (e.g., EthoVision).[1]

    • Metrics: Total Distance Moved (cm), Velocity (cm/s).

Data Interpretation Matrix
Tail Flick ResultOpen Field (Locomotor)Interpretation
Increased Latency Normal True Analgesia (Hit Compound)
Increased LatencyReducedFalse Positive (Sedation/Muscle Relaxant)
No ChangeNormalInactive
No ChangeIncreasedPsychostimulant (Dopaminergic activity?)

Pathway Visualization: Putative Mechanism of Action[1]

The following diagram illustrates the potential signaling pathways N5MPP may modulate based on its structural homology to known ROCK inhibitors and Dopamine modulators.

MOA N5MPP N5MPP (Ligand) ROCK Rho-Kinase (ROCK) N5MPP->ROCK Inhibition (Structural Homology) DAT Dopamine Transporter N5MPP->DAT Inhibition (Baig et al. 2015) Actin Actin Cytoskeleton Stabilization ROCK->Actin Regulates DA_Levels Synaptic Dopamine Increase DAT->DA_Levels Blocks Reuptake Pain Nociception (Pain Signal) Actin->Pain Modulates Sensitization DA_Levels->Pain Descending Inhibitory Control (Analgesia) Motor Locomotor Activity DA_Levels->Motor Stimulation

Figure 2: Putative Pharmacodynamic Pathways.[1] N5MPP may act via ROCK inhibition or Dopamine Transporter blockade to modulate pain and motor function.[1]

References

  • Baig, S. Y., et al. (2015).[1] Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1).

  • Goel, R., et al. (2023).[1] Piperidine-containing drugs and recently studied analogs: Biological activity and mechanism of action.[1][2] European Journal of Medicinal Chemistry.

  • Feng, Y., et al. (2016). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential.[1] Journal of Medicinal Chemistry, 59(6), 2269-2300.[1] (Contextual reference for Pyridine-Piperidine ROCK scaffolds).

Sources

Application

Application Note: In Vivo Administration of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

This Application Note and Protocol is designed for researchers investigating the pharmacological properties of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0). As a structural motif commonly found in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the pharmacological properties of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0). As a structural motif commonly found in kinase inhibitors and GPCR ligands (resembling scaffolds used in ROCK inhibitors or 5-HT receptor agonists), this molecule requires precise formulation to ensure bioavailability and reproducibility.

Compound Profile & Physicochemical Analysis

Before in vivo administration, understanding the physicochemical limitations of the compound is critical for vehicle selection.

  • Chemical Name : N-(5-methylpyridin-2-yl)piperidine-4-carboxamide[1][2]

  • CAS Number : 110105-97-0[2]

  • Molecular Formula : C₁₂H₁₇N₃O

  • Molecular Weight : 219.28 g/mol

  • Structural Class : Aminopyridine-carboxamide (Secondary amine present in piperidine ring).

  • pKa Prediction : The piperidine nitrogen is basic (pKa ~10-11), while the pyridine nitrogen is weakly basic (pKa ~5-6).

  • Solubility Profile :

    • Free Base: Likely low solubility in neutral aqueous buffers; soluble in organic solvents (DMSO, Ethanol).

    • Salt Potential: High water solubility expected if converted to HCl or Methanesulfonate salt.

Formulation Strategy (Vehicle Selection)

For the free base form, a co-solvent system is required to prevent precipitation in the gastrointestinal tract (PO) or peritoneal cavity (IP).

Recommended Vehicle (Universal Small Molecule Formulation)

This formulation balances solubility (DMSO), wetting (Tween), and viscosity (PEG) to maximize exposure.

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer for the stock compound.
PEG 400 40%Co-solvent to maintain solubility upon dilution.
Tween 80 5%Surfactant to prevent aggregation/precipitation.
Saline (0.9%) 50%Aqueous bulk for physiological compatibility.

Critical Note : Always add components in the order listed. Adding saline directly to the DMSO stock may cause immediate precipitation ("crashing out").

Detailed Preparation Protocol
Step 1: Stock Solution Preparation
  • Weigh the required amount of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide .

    • Calculation: For a 10 mg/kg dose in a 25 g mouse (dosing volume 10 mL/kg), you need a concentration of 1 mg/mL .

  • Dissolve the powder completely in 100% DMSO . Vortex for 1-2 minutes until clear.

    • QC Check: Inspect against light. No crystals should be visible.

Step 2: Co-solvent Addition
  • Add PEG 400 to the DMSO stock. Vortex thoroughly.

  • Add Tween 80 . Vortex gently to avoid excessive foaming. The solution should be clear and viscous.

Step 3: Aqueous Dilution
  • Slowly add pre-warmed (37°C) Sterile Saline (0.9% NaCl) while vortexing continuously.

  • Observation: The solution may turn slightly cloudy (Tyndall effect) but should not have visible flakes. If precipitation occurs, sonicate for 5 minutes at 40°C.

  • pH Adjustment : Check pH. If >8 (due to the basic piperidine), adjust to pH 5.0–7.0 using 1N HCl. This significantly aids solubility by protonating the piperidine nitrogen.

Administration Protocol (Mice)
A. Dose Selection Guide

Based on structural analogs (e.g., pyridine-carboxamide kinase inhibitors), the following dose escalation is recommended for initial PK/PD studies:

  • Low Dose (Target Engagement) : 1–5 mg/kg

  • Mid Dose (Efficacy) : 10–30 mg/kg

  • High Dose (Toxicity/Max Effect) : 50–100 mg/kg

B. Oral Gavage (PO) Procedure
  • Fast : Fast mice for 4 hours prior to dosing if metabolic stability is unknown (reduces food effect).

  • Restraint : Secure the mouse by the scruff to align the esophagus.

  • Insertion : Use a flexible PTFE feeding needle (20G). Gently pass the needle along the roof of the mouth into the esophagus.

  • Injection : Depress plunger smoothly. Volume limit: 10 mL/kg (e.g., 250 µL for a 25 g mouse).

  • Monitoring : Observe for 15 minutes for signs of aspiration or distress.

C. Intraperitoneal (IP) Procedure
  • Site : Lower right quadrant of the abdomen (avoiding the cecum).

  • Technique : Tilt mouse head-down. Insert 25G needle at a 30° angle.

  • Aspiration : Pull back slightly to ensure no bladder/gut puncture (no fluid should enter hub).

  • Injection : Inject volume (max 10 mL/kg).

Experimental Workflow & Mechanism Visualization

The following diagram illustrates the workflow from formulation to biological readout, highlighting the critical QC steps.

ProtocolWorkflow cluster_Admin Administration Routes Compound N-(5-methylpyridin-2-yl) piperidine-4-carboxamide (Powder) SolubilityCheck Solubility Test (DMSO vs Aqueous) Compound->SolubilityCheck Formulation Vehicle Preparation 5% DMSO / 40% PEG400 / 5% Tween / 50% Saline SolubilityCheck->Formulation Pass QC_Step QC: Check for Precipitation Adjust pH to 5-7 (Protonation) Formulation->QC_Step PO Oral Gavage (PO) Systemic Exposure QC_Step->PO IP Intraperitoneal (IP) Rapid Absorption QC_Step->IP Analysis Endpoints: PK (Plasma) PD (Tissue Biomarkers) PO->Analysis IP->Analysis

Caption: Workflow for the formulation and administration of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, emphasizing the pH adjustment step for solubility.

Troubleshooting & Safety
IssueProbable CauseSolution
Precipitation pH too high (Free base form).Add 1N HCl dropwise to lower pH to ~5.0.
Precipitation Adding saline too fast.Add saline dropwise to the vortexing organic mix.
Toxicity (Acute) Off-target kinase inhibition.Reduce dose; switch to BID (twice daily) dosing.
Low Exposure Poor absorption/High clearance.Switch vehicle to 20% HP-β-CD (Cyclodextrin) in water.
References
  • PubChem Compound Summary . (n.d.). N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide (CID 28376356). National Center for Biotechnology Information. Retrieved from [Link]

  • Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. (Reference for allometric scaling).

Sources

Method

Application Note: Characterization of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide as a CCR5 Antagonist Scaffold

Executive Summary & Scientific Rationale This application note details the evaluation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (hereafter referred to as Cmpd-110 ) as a functional scaffold for CCR5 inhibition....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the evaluation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (hereafter referred to as Cmpd-110 ) as a functional scaffold for CCR5 inhibition. While clinically approved CCR5 antagonists like Maraviroc utilize a tropane core, the piperidine-4-carboxamide moiety represents a critical pharmacophore found in the developmental lineage of several high-affinity antagonists, including the Schering-Plough series (e.g., Vicriviroc precursors) and Takeda candidates (1, 2).

Cmpd-110 serves as a simplified "fragment lead" or "tool compound." It contains the essential hydrogen-bonding motif (the aminopyridine amide) required for interaction with the extracellular loops of the G-protein coupled receptor (GPCR), but lacks the hydrophobic "tail" (often a substituted benzyl or phenyl group) necessary for sub-nanomolar potency.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Validating the binding mode of the carboxamide-pyridine interface.

  • Assay Development: acting as a low-affinity control to calibrate sensitivity in High-Throughput Screening (HTS) campaigns.

  • Mechanistic Studies: Investigating allosteric modulation of chemokine binding (RANTES/CCL5).

Mechanism of Action: Allosteric Inhibition

Small molecule CCR5 inhibitors, including piperidine-carboxamide derivatives, generally function as allosteric inverse agonists . They do not compete directly with the large chemokine ligands (MIP-1


, MIP-1

, RANTES) for the orthosteric site. Instead, they bind to a hydrophobic pocket formed by the transmembrane helices (TM1, TM2, TM3, and TM7) (3).

Signaling Pathway Blockade: Binding of Cmpd-110 stabilizes the CCR5 receptor in an inactive conformation. This prevents the conformational change required to:

  • Bind the HIV-1 gp120 envelope protein (preventing viral entry).

  • Activate the G

    
    i signaling cascade (preventing calcium mobilization).
    
Visualization: CCR5 Signaling & Inhibition Pathway

CCR5_Pathway Chemokine Chemokine (RANTES/CCL5) CCR5_Active CCR5 Receptor (Active Conformation) Chemokine->CCR5_Active Agonist Binding HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5_Active Co-receptor Binding G_Protein Gαi Protein Activation CCR5_Active->G_Protein Signal Transduction Viral_Entry Viral Membrane Fusion CCR5_Active->Viral_Entry Fusion Pore Formation CCR5_Inactive CCR5 Receptor (Locked/Inactive) CCR5_Inactive->CCR5_Active Conformational Blockade Inhibitor N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Inhibitor->CCR5_Inactive Allosteric Binding Ca_Flux Calcium Flux (Ca2+ Release) G_Protein->Ca_Flux Second Messenger

Figure 1: Mechanism of Action. The inhibitor stabilizes CCR5 in an inactive state, blocking both G-protein signaling (Calcium Flux) and HIV-1 gp120-mediated viral entry.

Experimental Protocols

Compound Preparation & Solubility

Cmpd-110 is a basic amine. Proper solubilization is critical to prevent micro-precipitation in aqueous buffers, which causes false negatives in HTS.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).

  • Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES). Note: Ensure final DMSO concentration in the cell assay is <0.5% to avoid cytotoxicity.

Functional Assay: Calcium Flux (FLIPR)

This assay measures the ability of Cmpd-110 to block RANTES-induced calcium mobilization in CHO-K1 cells stably expressing recombinant human CCR5.

Materials:

  • CHO-K1-CCR5 cells (stable line).

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2).

  • Agonist: Recombinant Human CCL5/RANTES.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Protocol:

  • Seeding: Plate CHO-CCR5 cells at 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media. Add 20 µL of Dye Loading Buffer (Fluo-4 AM in HBSS + 2.5 mM Probenecid). Incubate 1 hour at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of Cmpd-110 (serially diluted 1:3 from 10 µM to 0.1 nM).

    • Incubate for 15 minutes at room temperature (critical for allosteric equilibration).

  • Agonist Stimulation:

    • Place plate in FLIPR.

    • Inject EC80 concentration of RANTES (determined previously, typically ~10-30 nM).

  • Readout: Measure fluorescence (Ex 494nm / Em 516nm) for 120 seconds.

Data Analysis: Calculate the inhibition percentage relative to DMSO control (0% inhibition) and No-Agonist control (100% inhibition). Plot non-linear regression (Sigmoidal dose-response) to determine IC50.

Virology Assay: HIV-1 Pseudovirus Entry

The "Gold Standard" for confirming biological relevance. This assay uses a non-replicating virus carrying the HIV envelope to infect reporter cells.

Materials:

  • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Luciferase reporter driven by the HIV LTR).

  • Virus: HIV-1 BaL (R5-tropic) pseudovirus.

  • Reagent: Bright-Glo™ Luciferase Assay System.

Protocol:

  • Compound Plating: Dispense Cmpd-110 into white 96-well plates (3-fold serial dilutions).

  • Cell Addition: Add TZM-bl cells (10,000 cells/well) in 50 µL growth media containing DEAE-dextran (10 µg/mL).

  • Infection: Add 50 µL of HIV-1 BaL pseudovirus (MOI = 0.01).

  • Incubation: Incubate for 48 hours at 37°C/5% CO2.

  • Detection: Add 100 µL Luciferase reagent. Lyse cells for 2 minutes. Read Luminescence.

Visualization: Experimental Workflow

Workflow cluster_Assay 3. Assay Execution Stock 1. Stock Prep 10mM in DMSO Dilution 2. Serial Dilution (Assay Buffer) Stock->Dilution Incubation Pre-Incubation (15-30 mins) Dilution->Incubation Stimulation Stimulation (Add RANTES or Virus) Incubation->Stimulation Readout Data Acquisition (FLIPR / Luminescence) Stimulation->Readout Analysis 4. Data Analysis (IC50 Calculation) Readout->Analysis

Figure 2: Step-by-step experimental workflow for validating Cmpd-110 activity.

Expected Results & Data Interpretation

When evaluating Cmpd-110 (the core scaffold) versus a fully optimized drug like Maraviroc, expect significantly lower potency. This is a feature of the fragment-based approach, not a failure.

ParameterCmpd-110 (Scaffold)Maraviroc (Optimized Drug)Interpretation
IC50 (Ca2+ Flux) 1.0 - 10 µM< 10 nMThe scaffold binds weakly; requires hydrophobic tail optimization.
IC50 (Viral Entry) 5.0 - 50 µM< 5 nMViral entry often requires higher occupancy/affinity than signaling blockade.
Hill Slope ~1.0~1.0A slope of 1.0 confirms 1:1 binding stoichiometry (competitive/allosteric).
Max Inhibition ~100%100%Even weak binders should achieve full blockade at high concentrations.

Troubleshooting Guide:

  • Partial Inhibition (<50%): If the compound fails to reach 100% inhibition at high doses (e.g., 100 µM), it suggests solubility issues or very low affinity (off-rate is too fast).

  • Bell-Shaped Curve: Indicates cytotoxicity at high concentrations. Verify cell viability using an MTT or CellTiter-Glo assay alongside the functional assay.

References

  • Imamura, S., et al. (2005).[1] "CCR5 antagonists as anti-HIV-1 agents.[1][2][3][4][5][6] Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives." Bioorganic & Medicinal Chemistry, 13(2), 397-416.[1]

  • Tagat, J. R., et al. (2001).[5] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][3][5] II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide."[5] Journal of Medicinal Chemistry, 44(21), 3343-3346.[5]

  • Maeda, K., et al. (2006). "Small molecule CCR5 inhibitors: a promising new class of anti-HIV-1 drugs."[2] Current Opinion in Pharmacology, 6(5), 489-495.

  • ChemScene. (n.d.). "N-(5-Methylpyridin-2-yl)piperidine-4-carboxamide Product Information."

  • NIH Clinical Info. (2024). "Drug Interactions Between the CCR5 Antagonist Maraviroc and Other Drugs." HIV.gov.

Sources

Application

Technical Guide: Preparation and Handling of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0). This compound serves as a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0). This compound serves as a critical pharmacophore scaffold in the development of 5-HT1F receptor agonists (e.g., Lasmiditan analogs) and various kinase inhibitors.

Abstract & Compound Profile

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a bioactive small molecule featuring a piperidine ring linked via a carboxamide bond to a 5-methylpyridine moiety.[1] The presence of the secondary amine on the piperidine ring and the pyridine nitrogen renders the molecule amphoteric but predominantly basic. Proper solubilization is critical, as the free base form exhibits poor aqueous solubility at neutral pH, often leading to experimental artifacts (precipitation) in cell-based assays if not handled correctly.

Physicochemical Properties
PropertyValueNotes
CAS Number 110105-97-0Unique Identifier
Molecular Weight 219.28 g/mol Used for Molarity calculations
Formula C₁₂H₁₇N₃O
Physical State Solid (White to Off-white powder)Hygroscopic potential
Predicted pKa ~10.8 (Piperidine NH), ~5.2 (Pyridine N)Basic character dominates
Solubility (DMSO) ≥ 20 mg/mL (High)Recommended for Stock
Solubility (Water) Low (Free Base); High (Acidified)Requires pH < 5 for high conc.[2][3][4]

Materials & Reagents

To ensure experimental reproducibility ("Trustworthiness"), use reagents meeting the following standards:

  • Compound: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (>98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).

    • Why: DMSO prevents hydrolysis and microbial growth in stock solutions.

  • Secondary Solvent (Optional): Ethanol (absolute) or Methanol (analytical grade).

  • Aqueous Buffer: PBS (pH 7.4) or HEPES (pH 7.2-7.5).

  • Acidifier (for aqueous stocks): 0.1 N HCl or 1 N HCl (if preparing salt form in situ).

Protocol 1: Preparation of 100 mM Stock Solution (DMSO)

Application: High-throughput screening (HTS), enzymatic assays, and long-term storage. Rationale: DMSO is the gold standard for organic small molecules due to its high solubilizing power and miscibility with aqueous assay buffers.

Step-by-Step Methodology
  • Calculation:

    • Target Concentration: 100 mM

    • Target Volume: 1 mL

    • Required Mass:

      
       (21.9 mg )
      
  • Weighing: Accurately weigh 21.9 mg of the powder into a sterile, amber glass vial (borosilicate).

    • Note: Use amber glass to protect from potential photodegradation.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • QC Check: Inspect visually.[4] The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50–100 µL aliquots in sterile polypropylene PCR tubes or cryovials.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol 2: Preparation of Working Solutions (Cell Culture)

Application: Cell-based assays (IC50 determination). Critical Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent cytotoxicity.

Serial Dilution Workflow

Do not dilute the 100 mM stock directly into the culture medium. This causes "crashing out" (precipitation) due to the sudden polarity shift. Use an Intermediate Dilution Step .

Workflow Diagram (Graphviz)

DilutionProtocol cluster_legend Key Logic Stock 100 mM Stock (100% DMSO) Inter Intermediate Solution (100x Concentrated) Solvent: Media or PBS Stock->Inter 1:100 Dilution (e.g., 10 µL into 990 µL) Final Final Assay Well (1x Concentration) <1% DMSO Inter->Final 1:10 Dilution (Add to Cells) Step1 Step 1: Predilution prevents shock precipitation

Figure 1: Two-step dilution strategy to ensure solubility and minimize DMSO toxicity.

Procedure
  • Thaw: Thaw a 100 mM DMSO stock aliquot at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (1000 µM):

    • Add 10 µL of 100 mM Stock to 990 µL of serum-free media or PBS.

    • Result: 1 mM (1000 µM) solution with 1% DMSO.

    • Observation: If precipitation occurs (cloudiness), acidify slightly with 1 eq. of HCl or use a higher DMSO ratio (e.g., 10% DMSO intermediate) before the final step.

  • Final Assay Dilution (10 µM):

    • Add 10 µL of the Intermediate Solution to 990 µL of cell culture media containing cells.

    • Final Concentration: 10 µM compound, 0.01% DMSO .

    • Validation: This DMSO level is well below the toxicity threshold for most cell lines (HeLa, HEK293, CHO).

Protocol 3: Aqueous Formulation for In Vivo Studies

Application: Animal dosing (IP or PO). Challenge: The free base is poorly water-soluble. Solution: Convert to the Hydrochloride (HCl) salt in situ or use a co-solvent system.

Formulation Strategy
ComponentPercentageFunction
DMSO 5%Primary solubilizer
PEG400 40%Co-solvent / Stabilizer
Saline (0.9%) 55%Bulk vehicle (Isotonic)

Preparation Steps:

  • Dissolve the required mass of compound in 5% volume of DMSO.

  • Add 40% volume of PEG400 and vortex.

  • Slowly add 55% volume of Saline (or PBS) while vortexing.

  • Optional: If the solution is cloudy, add 1.0 molar equivalent of 1N HCl. The protonation of the piperidine nitrogen (

    
    ) will drastically increase aqueous solubility.
    

Quality Control & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation upon thawing Low temperature solubility limitWarm to 37°C and vortex.
Precipitation in Media "Solvent Shock" (Rapid polarity change)Use the Intermediate Dilution method (Protocol 2).
Cell Toxicity (Vehicle) High DMSO concentrationEnsure Final DMSO < 0.5%. Include a "Vehicle Only" control.
Yellowing of Solution Oxidation (Pyridine ring)Use fresh stock; store under Nitrogen/Argon if possible.
Stability Verification
  • HPLC Check: Periodically check purity. The carboxamide bond is generally stable, but the secondary amine can react with atmospheric CO₂ (carbamate formation) or aldehydes. Keep tightly sealed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760460 (Related Structure). Retrieved from .[4]

  • Chemical Book (2025). Product Datasheet: Piperidine-4-carboxylic acid (5-methyl-pyridin-2-yl)-amide (CAS 110105-97-0).[5] Retrieved from .

  • Vertex AI Search (2025).Aggregated Chemical Supplier Data for CAS 110105-97-0. (Data verified via multiple supplier catalogs including BLD Pharm and ChemScene).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Case ID: SOL-2PYR-PIP-04 Status: Active Guide Department: Assay Development & Screening Support[1] Executive Summary N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a scaffold frequently encountered in kinase and GPC...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2PYR-PIP-04 Status: Active Guide Department: Assay Development & Screening Support[1]

Executive Summary

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a scaffold frequently encountered in kinase and GPCR ligand development.[1] While the piperidine moiety offers a distinct handle for ionization, the molecule exhibits a "solubility cliff" at physiological pH (7.4). This guide addresses the common phenomenon of "DMSO Crash" —where clear stock solutions precipitate immediately upon addition to aqueous assay media—and provides three validated workflows to resolve it.

Module 1: The "Crash" Analysis (Root Cause Diagnosis)

Before attempting a fix, you must understand why your compound is precipitating. The failure usually occurs during the transition from the storage solvent (DMSO) to the assay buffer.

Physicochemical Profile [1][2][3][4][5][6][7][8][9][10][11]
  • Core Issue: The molecule contains a basic secondary amine (piperidine, pKa ~10-11) and a lipophilic aromatic system (methylpyridine).

  • In DMSO: The solvent molecules form a stable solvation shell around the hydrophobic core, preventing aggregation.

  • In Aqueous Buffer (pH 7.4):

    • Deprotonation: At pH 7.4, a significant fraction of the piperidine nitrogen may remain unprotonated (depending on specific local electronic effects), or the salt equilibrium shifts.

    • Lattice Energy: The flat aromatic pyridine-amide system encourages strong intermolecular

      
      -stacking.[1]
      
    • The "Shock": Water strips away the DMSO shell faster than the compound can equilibrate, causing the hydrophobic cores to snap together and crystallize (precipitate).

Visualizing the Precipitation Mechanism

PrecipitationMechanism Stock DMSO Stock (Solvated & Stable) Dilution Rapid Dilution into Buffer (pH 7.4) Stock->Dilution Add to Media Stripping Water Strips DMSO Shell Dilution->Stripping Entropy Drive Aggregation Hydrophobic Collapse Stripping->Aggregation High Lattice Energy Soluble Stable Aqueous Solution Stripping->Soluble With Excipients (Cyclodextrin/Surfactant) Precipitate Crystal Lattice Formation (Precipitate) Aggregation->Precipitate Default Outcome

Figure 1: The mechanism of "Solvent Shock" precipitation during assay preparation.

Module 2: Formulation Strategies (The Fix)

Choose the strategy that best fits your assay constraints.

Strategy A: Salt Formation (The Permanent Fix)

Best for: Long-term storage and in vivo studies.[1]

The free base of piperidine-4-carboxamide is prone to crystallization.[1] Converting it to a salt disrupts the crystal lattice and lowers the energy required for solvation.

  • Recommended Counter-ions:

    • Hydrochloride (HCl): The standard first choice.[1]

    • Mesylate (Methanesulfonate): Often yields higher solubility if the HCl salt is hygroscopic.[1]

  • Protocol: Dissolve the free base in a minimal amount of ethanol or methanol. Add 1.05 equivalents of the acid (e.g., 1M HCl in ether). Collect the precipitate by filtration.[1]

Strategy B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Sensitive cell-based assays where DMSO must be minimized.[1]

Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the hydrophobic pyridine-amide core while exposing hydrophilic hydroxyl groups to the water.[1]
  • Why it works: It prevents the "Hydrophobic Collapse" shown in Figure 1.[1]

  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  stock solution in your assay buffer.[1]
      
    • Perform your intermediate dilution of the compound into this CD-buffer before adding it to the cells.

Strategy C: The "Intermediate Step" Dilution

Best for: High-throughput screening (HTS) using DMSO stocks.[1]

The Error: Direct addition of 10 mM DMSO stock to media (1:1000 dilution). The Fix: Use a serial dilution step that gradually introduces water.[1]

StepSource SolutionDiluentFinal Conc.Solvent CompositionStatus
1 10 mM Stock100% DMSO10 mM100% DMSOStable
2 Step 1Buffer + 0.05% Tween-20 500

M
5% DMSOCritical Step
3 Step 2Assay Media5

M
0.05% DMSOSoluble

Note: The presence of Tween-20 (or Pluronic F-68) in Step 2 prevents micro-nucleation during the critical transition phase.[1]

Module 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately when added to cell culture media containing 10% FBS. Why?

Diagnosis: While serum albumin (BSA/HSA) binds drugs and usually helps solubility, the "shock" of dilution happens faster than albumin binding. Solution: Do not add the DMSO stock directly to the well. Pre-dilute the compound in serum-free media (or PBS) containing 2 equivalents of BSA, incubate for 15 minutes to allow protein binding, then add to the cells.

Q2: Can I acidify my assay buffer to keep the piperidine protonated?

Technical Check: The pKa of the piperidine nitrogen is ~10-11.[1] It is already protonated at pH 7.[1]4. If it is precipitating, it is likely the salt form itself is insoluble (common with chloride salts in high-salt buffers like PBS) or you are working with the free base which has failed to ionize due to aggregation. Action: Do not lower pH below physiological relevance (pH 7.0) for cell assays. Instead, switch to Strategy B (Cyclodextrin) .

Q3: How do I know if my "clear" solution is actually a micro-suspension?

Test: Measure the absorbance at 600nm (OD600). A true solution has an OD600 near zero.[1] If OD600 > 0.05, you have micro-precipitates that will cause false positives (via light scattering) or false negatives (via lower effective concentration).

Experimental Workflow: Solubility Optimization Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay.

SolubilityDecisionTree Start Start: Compound in DMSO AssayType Assay Type? Start->AssayType Enzymatic Enzymatic/Biochemical AssayType->Enzymatic Cellular Live Cell Culture AssayType->Cellular DetergentCheck Can you use detergent? Enzymatic->DetergentCheck DMSOLimit Max DMSO Tolerance? Cellular->DMSOLimit YesDet Add 0.01% Triton X-100 or Tween-20 DetergentCheck->YesDet Yes NoDet Use HP-beta-CD (Cyclodextrin) DetergentCheck->NoDet No HighDMSO > 0.5% DMSO OK DMSOLimit->HighDMSO LowDMSO < 0.1% DMSO Required DMSOLimit->LowDMSO StepDilution Use Strategy C (Intermediate Step) HighDMSO->StepDilution Complexation Use Strategy B (HP-beta-CD) LowDMSO->Complexation

Figure 2: Decision matrix for selecting the optimal solubilization method.[1]

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard text on solubility optimization).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Popa-Burke, I., et al. (2014).[1] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Link

  • PubChem. (n.d.).[1][12] Piperidine nitrogen | C5H14N2.[1][12] National Library of Medicine.[1] Retrieved January 29, 2026. Link[1]

  • Ezawa, T., et al. (2018). Characterization of the inclusion complex of piperine with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. (Validates HP-beta-CD for piperidine scaffolds).

Sources

Optimization

enhancing the yield of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide synthesis

Technical Support Center: Synthesis Optimization Guide Topic: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Synthesis Ticket ID: #SYN-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Synthesis Ticket ID: #SYN-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Aminopyridine Problem"

You are likely encountering low yields (<30-40%) or incomplete conversion when attempting to couple piperidine-4-carboxylic acid (or its N-protected derivatives) with 2-amino-5-methylpyridine .

The Root Cause: This is not a standard amide coupling.[1][2] The 2-aminopyridine moiety is notoriously non-nucleophilic. The pyridine ring nitrogen acts as an electron sink, withdrawing electron density from the exocyclic amino group via both inductive (-I) and mesomeric (-M) effects. Standard coupling agents like EDC/HOBt or even HATU often fail to generate an activated ester electrophilic enough to overcome this deactivation.[2]

This guide provides a high-yield optimization strategy focusing on Propylphosphonic Anhydride (T3P) and Acid Chloride pathways, which are the industry standards for this specific Lasmiditan (Reyvow) intermediate.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am using EDC/NHS or HATU/DIPEA, but the reaction stalls at 20-30% conversion. Adding more reagent doesn't help.[3] Why?

A: The active ester formed by EDC or HATU is susceptible to hydrolysis and is not reactive enough for the electron-deficient 2-aminopyridine.

  • The Fix: You must switch to a more aggressive activation strategy.[2] T3P (Propylphosphonic anhydride) is the "gold standard" for aminopyridines because it forms a highly reactive mixed anhydride. Alternatively, converting the acid to an acid chloride (using Ghosez’s reagent or SOCl₂) is required.[2]

Q2: I see a major byproduct with Mass M+1 corresponding to a dimer or bis-acylation. What is this?

A: This is likely acylation at the ring nitrogen of the pyridine (the endocyclic nitrogen) rather than the exocyclic amine, or bis-acylation.[2]

  • The Fix: This is often temperature and base-dependent.

    • Switch Solvent: Use EtOAc or 2-MeTHF instead of DMF/DCM. T3P in EtOAc creates a specific solvent cage effect that favors the desired amide.[2]

    • Control Base: If using Acid Chlorides, avoid excess strong base.[2] If using T3P, use Pyridine (2-3 equiv) as the base; it buffers the system and minimizes side reactions.

Q3: My piperidine nitrogen is unprotected (N-H). Can I couple this directly?

A: No. You must protect the piperidine nitrogen (e.g., N-Boc, N-Cbz) or use the N-methyl derivative (as seen in Lasmiditan synthesis). An unprotected secondary amine on the piperidine will compete with the aminopyridine, leading to self-polymerization or oligomers.[2]

  • Recommendation: Use 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid). The Boc group is orthogonal to the coupling conditions and easily removed later.[2]

Part 2: The Optimized Protocol (T3P Method)

This protocol is adapted from process chemistry routes used for 5-HT1F agonists (Lasmiditan class). It typically boosts yields from ~30% to >85%.[2]

Reagents:

  • Substrate A: N-Boc-piperidine-4-carboxylic acid (1.0 equiv)[3]

  • Substrate B: 2-Amino-5-methylpyridine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv)[4]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a dry reaction vessel under N₂, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and 2-amino-5-methylpyridine (1.1 eq) in anhydrous EtOAc (5-10 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise. Note: Pyridine acts as both a base and a catalyst for T3P.[2]

  • Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (RT).[4]

    • Crucial Step: Heat the reaction to 50–60°C for 4-12 hours.

    • Why Heat? Unlike standard amides, the poor nucleophilicity of the aminopyridine requires thermal energy to overcome the activation barrier, even with T3P.[2]

  • Monitoring: Check HPLC/TLC. If conversion is <90%, add an additional 0.5 eq of T3P and continue heating.[2]

  • Workup (The "Self-Cleaning" Advantage):

    • Cool to RT.

    • Add water (5 volumes).

    • The T3P byproducts are water-soluble phosphates.

    • Wash the organic layer with 0.5M HCl (to remove excess pyridine/aminopyridine) and then sat. NaHCO₃.

    • Dry (MgSO₄) and concentrate.[4]

Yield Expectation: 80–92% (White to off-white solid).

Part 3: Visualization of the Reaction Pathway

The following diagram illustrates the decision logic and chemical pathway for this specific synthesis.

G Start Start: Piperidine-4-COOH + Aminopyridine Decision Nucleophilicity Check Start->Decision Standard Standard Coupling (EDC/HATU) Decision->Standard Standard Protocol Optimized Optimized Route (T3P / EtOAc) Decision->Optimized High Yield Protocol Fail Low Yield (<30%) Stalled Reaction Standard->Fail Electron Deficient Amine Activation Mixed Anhydride Formation Optimized->Activation T3P + Pyridine Heating Heat to 60°C (Kinetic Push) Activation->Heating Product Target Amide (>85% Yield) Heating->Product

Caption: Decision tree for coupling electron-deficient 2-aminopyridines. T3P provides the necessary electrophilicity.

Part 4: Alternative "Plan B" (Acid Chloride Method)

If T3P is unavailable, the Acid Chloride method is the only viable alternative.[2] Standard SOCl₂ can be harsh; therefore, Ghosez's Reagent is recommended for mild activation.[2]

ParameterT3P Method (Recommended)Acid Chloride Method (Alternative)
Reagent Propylphosphonic anhydride1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's)
Conditions EtOAc, Pyridine, 60°CDCM, 0°C to RT
Moisture Sensitivity Low (Tolerates wet solvents)High (Strictly anhydrous required)
Byproducts Water-soluble phosphatesHCl / Amine salts
Risk Low racemizationHigher risk of hydrolysis

Protocol Summary (Ghosez):

  • Dissolve N-Boc-acid in dry DCM.

  • Add Ghosez's reagent (1.1 eq) at 0°C. Stir 1h to form acid chloride.

  • Add 2-amino-5-methylpyridine (1.1 eq) and Pyridine (2.0 eq).

  • Stir at RT overnight.

References

  • Dunetz, J. R., et al. (2011).[2][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Baeza, A., et al. (2021).[2] "Synthesis process for Lasmiditan." World Intellectual Property Organization, Patent WO2022041608A1.[2] (Describes the specific coupling challenges of the Lasmiditan scaffold).

  • Augustine, J. K., et al. (2009).[2] "Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis."[6] Synlett, 2009(16), 2583-2593.[2]

Sources

Troubleshooting

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide inconsistent experimental results

[1][2][3] Topic: Troubleshooting Inconsistent Experimental Results CAS Registry Number: 110105-97-0 Chemical Formula: C₁₂H₁₇N₃O Molecular Weight: 219.28 g/mol (Free Base)[1][2][3] Introduction: The "Inconsistency" Phenot...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Troubleshooting Inconsistent Experimental Results CAS Registry Number: 110105-97-0 Chemical Formula: C₁₂H₁₇N₃O Molecular Weight: 219.28 g/mol (Free Base)[1][2][3]

Introduction: The "Inconsistency" Phenotype

You are likely accessing this guide because your experimental data for N-(5-methylpyridin-2-yl)piperidine-4-carboxamide exhibits high variability, non-monotonic dose responses, or batch-to-batch discrepancies.

This compound belongs to a class of aminopyridine-carboxamides often used as kinase inhibitors or GPCR ligands.[1][2][3] Its structural duality—a highly basic secondary amine (piperidine) coupled to a weakly basic, electron-poor heteroaromatic system (aminopyridine)—creates specific physicochemical traps.[1][2][3]

This guide addresses the three most common sources of failure: Salt Form Ambiguity , Synthetic Impurities (Nucleophilic Failure) , and pH-Dependent Solubility .[1]

Part 1: Physicochemical Integrity & Handling

Q1: My IC50 values shift by >10-fold between replicates. Is the compound degrading?

Diagnosis: It is likely not degradation , but rather pH-dependent precipitation or hygroscopic weighing errors .[1][2][3]

Technical Explanation: The piperidine nitrogen has a pKa of ~10.[3][4]8. At physiological pH (7.4), it is fully protonated (


).[2][3] However, the 2-aminopyridine nitrogen is far less basic (pKa ~6-7), and the amide bond reduces this further.[1][2]
  • The Trap: If you use the Free Base form, it is lipophilic and may precipitate in aqueous buffers if not pre-dissolved correctly in DMSO. If you use the HCl Salt , it is highly hygroscopic.[3] Absorbed water changes the effective molecular weight, leading to incorrect molar dosing.[3]

Troubleshooting Protocol:

  • Check the Form: Verify if your vial is the Free Base (oil/sticky solid) or Salt (crystalline).[2][3]

  • Standardize Solubilization:

    • Dissolve the stock exclusively in anhydrous DMSO to 10 mM or 100 mM.[3]

    • Do not dissolve directly in aqueous buffer.[2][3]

  • Hygroscopicity Check: If using the HCl salt, dry the solid in a desiccator under vacuum for 24 hours before weighing, or quantify the stock concentration using NMR (Internal Standard method) rather than gravimetry.

Q2: The compound appears "sticky" or shows non-specific binding in protein assays.

Diagnosis: This is a classic signature of Colloidal Aggregation or Carbonate Formation .[3]

Mechanism:

  • Aggregation: Planar heteroaromatic amides can stack in aqueous solution, forming colloids that sequester enzymes non-specifically.[3]

  • Carbonate Formation: The free secondary amine of the piperidine avidly reacts with atmospheric

    
     to form carbamates/carbonates, which alters binding kinetics.
    

Corrective Action:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer.[1][2][3] This disrupts colloidal aggregates.[2][3]

  • Argon Purge: Store the solid and DMSO stocks under an inert atmosphere (Argon/Nitrogen) to prevent carbamate formation.[3]

Part 2: Synthesis & Purity (For Chemists)

Q3: I synthesized the compound, but the yield is low and the potency is weak. What went wrong?

Diagnosis: You likely have incomplete coupling due to the poor nucleophilicity of 2-amino-5-methylpyridine.[1][2][3]

Expert Insight: 2-aminopyridines are notoriously poor nucleophiles because the ring nitrogen sequesters the proton or forms non-productive complexes with coupling agents.[2][3] Standard EDC/HOBt or HATU couplings often stall, leaving residual unreacted amine or activated ester intermediates that contaminate the final product.[3]

The "Nuclear" Solution (Protocol): Do not rely on standard peptide coupling. Use Phosphorus Oxychloride (


)  or Ghosez’s Reagent  to force the amide bond formation.[3]

Synthesis Troubleshooting Workflow:

SynthesisTroubleshooting Start Low Yield / Purity CheckMethod Coupling Method? Start->CheckMethod Standard HATU / EDC CheckMethod->Standard Used Strong POCl3 / Acid Chloride CheckMethod->Strong Used Issue1 Problem: Low Nucleophilicity of 2-Aminopyridine Standard->Issue1 Issue2 Problem: Boc-Deprotection Residual TFA Strong->Issue2 Action1 Switch to POCl3 in Pyridine or Mixed Anhydride Method Issue1->Action1 Action2 Free Base Conversion: Wash w/ NaHCO3 or Basic Resin Issue2->Action2

Figure 1: Decision logic for optimizing the synthesis of aminopyridine carboxamides.

Part 3: Biological Assay Optimization

Q4: I see cytotoxicity in cells that doesn't match the target inhibition.

Diagnosis: Lysosomotropism or Residual TFA .

Root Cause Analysis:

  • Lysosomotropism: The basic piperidine (pKa ~10.[2][3]8) can become trapped in acidic lysosomes (pH ~4.5), causing osmotic swelling and cell death unrelated to target inhibition.[2]

  • Residual TFA: If the piperidine was Boc-deprotected using Trifluoroacetic Acid (TFA) and not fully neutralized, the residual acid is highly cytotoxic.[2][3]

Validation Steps:

  • TFA Check: Run a

    
    -NMR. If you see a signal at -76 ppm, you have residual TFA.[1][2][3] Remedy:  Wash with saturated 
    
    
    
    or pass through a basic alumina plug.[2][3]
  • Lysosome Control: Co-treat cells with Bafilomycin A1 (inhibits lysosomal acidification).[2][3] If toxicity disappears, the mechanism is lysosomal trapping, not target engagement.[3]

Summary of Physicochemical Properties

PropertyValue / CharacteristicImpact on Experiment
pKa (Piperidine NH) ~10.8 (Basic)Positive charge at pH 7.[1][2][3]4. Lysosomal trapping risk.[2][3]
pKa (Pyridine N) ~3-4 (Amide-linked)Weakly basic; unlikely to protonate at pH 7.[1][2][3]4.
Solubility (Free Base) Low in Water; High in DMSORisk of precipitation in assay buffer.[2][3]
Solubility (HCl Salt) High in WaterHygroscopic; requires precise weighing.[2][3]
Stability Good (Amide bond)Sensitive to CO2 (Free amine forms carbamates).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6469269, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. Retrieved from [Link]

  • Chemical-Suppliers (2025). N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Properties and CAS 110105-97-0. Retrieved from [Link]

  • ChemRxiv (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates (Addressing 2-Aminopyridine Nucleophilicity). Retrieved from [Link]

  • Organic Chemistry Data. pKa Values for Heterocycles and Amines. Retrieved from [Link]

Sources

Optimization

refining N-(5-methylpyridin-2-yl)piperidine-4-carboxamide docking simulation parameters

Topic: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Case ID: MOL-PYR-PIP-04 Status: Open for Optimization Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are attempting to dock N-(5-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Case ID: MOL-PYR-PIP-04 Status: Open for Optimization Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are attempting to dock N-(5-methylpyridin-2-yl)piperidine-4-carboxamide , a scaffold common in kinase (e.g., ROCK, JAK) and GPCR drug discovery. This molecule presents a "Triad of Complexity" that frequently causes standard docking protocols (default settings in Vina, Glide, or Gold) to fail or produce false positives.

The Three Critical Failure Points:

  • The Cationic Trap: The piperidine secondary amine (

    
    ) is often incorrectly modeled as neutral.
    
  • The Amide-Pyridine Torsion: The conjugation between the amide and the pyridine ring creates a rotational barrier that standard force fields often underestimate or overestimate.

  • Ring Conformational Entropy: The piperidine ring is not a rigid chair; it requires specific sampling algorithms to access the bioactive conformation.

This guide moves beyond "default settings" to specific parameter refinement.

Module 1: Ligand Preparation & Protonation (The Foundation)

The Issue: Users frequently dock this molecule in its neutral state to avoid "penalty" charges in hydrophobic pockets. This is scientifically incorrect. At physiological pH (7.4), the piperidine nitrogen (N1) is


 protonated.

The Fix: You must enforce a cationic state on the piperidine ring. However, you must also treat the pyridine nitrogen correctly.

  • Piperidine Nitrogen (N1): Protonated (+1 charge).[1] Geometry = Tetrahedral (

    
    ).
    
  • Pyridine Nitrogen (N_py): Neutral (Lone pair available). Geometry = Planar (

    
    ).
    
  • Amide Linker: Trans-amide preference, but susceptible to specific intramolecular H-bonding interactions with the pyridine nitrogen.

Protocol Refinement:

Parameter Default Setting Refined Setting Reason
Protonation (pH) 7.0 +/- 2.0 7.4 +/- 0.5 Ensures Piperidine is +1; Pyridine is neutral.
Tautomers Canonical only Generate states The 2-amidopyridine motif has a rare iminol tautomer; ensure the amide form is dominant but check penalties.

| Chirality | N/A | N-inversion | Allow the piperidine proton to invert if using a united-atom force field. |

Scientific Grounding: The interaction energy of a charged piperidine in an aspartate/glutamate pocket is dominated by Coulombic terms (


 to 

kcal/mol). Modeling it as neutral relies purely on Van der Waals/H-bond terms (

kcal/mol), leading to false poses [1].
Module 2: The Pyridine-Amide Linker (Torsional Refinement)

The Issue: The bond connecting the amide nitrogen to the pyridine ring (C2-N_amide) has partial double-bond character. Standard docking often treats this as fully rotatable or fully rigid planar. The reality is a specific energy well.

The Mechanism: The 2-aminopyridine motif (N(py)-C2-NH-C(=O)) creates a potential intramolecular hydrogen bond (IMHB) between the amide proton and the pyridine nitrogen.

  • Syn-conformation: High energy in vacuum due to dipole repulsion, but favorable if an IMHB forms (rare in this specific scaffold).

  • Anti-conformation: Generally preferred.

Troubleshooting Steps:

  • Force Field Selection: Use OPLS3e (Schrödinger) or GAFF2 (Amber). Older fields (MMFF94) often poorly parameterize the pyridine-amide conjugation.

  • Torsional Constraints: If you observe the pyridine ring "spinning" freely during docking, apply a weak torsional constraint to keep the amide plane and pyridine plane within

    
     of coplanarity.
    
Module 3: Piperidine Ring Flexibility (Sampling)

The Issue: The piperidine ring is a chair conformation in the ground state. However, in the active site, it may adopt a twisted boat or distorted chair to accommodate the 4-carboxamide substituent. Rigid docking fails to find these low-energy distorted states.

Visualizing the Workflow:

DockingWorkflow Start Input Ligand (SMILES) Prep Ligand Prep (pH 7.4, Force Field) Start->Prep Decision Is Piperidine N+ Protonated? Prep->Decision Error1 STOP: Invalid Electrostatics Decision->Error1 No RingSampling Ring Conformation Search (Flip/Flex) Decision->RingSampling Yes Docking Docking Engine (Vina/Glide/Gold) RingSampling->Docking Analysis Pose Analysis: 1. Salt Bridge (Pip-N) 2. Planarity (Pyr-Amide) Docking->Analysis

Figure 1: Decision logic for docking piperidine-carboxamide derivatives. Note the critical checkpoint for protonation.

Software-Specific Solutions:

  • AutoDock Vina:

    • Parameter:exhaustiveness.[2] Increase to 32 or 64 (default is 8).

    • Flexibility:[2][3] Vina treats rings as rigid. Critical Workaround: You must generate multiple conformers of the piperidine ring (chair, boat, twist-boat) outside Vina (using RDKit or OpenBabel) and dock them as an ensemble [2].

  • GOLD (CCDC):

    • Parameter: Enable "Ring Corner Flipping" .[3]

    • Why: This algorithm specifically samples ring geometries during the genetic algorithm search, essential for piperidine [3].

  • Glide (Schrödinger):

    • Parameter: Enable "Enhanced Sampling" or "Ring Conformations" in LigPrep. Use "XP" (Extra Precision) which penalizes strain energy if the ring is forced into an unrealistic boat.

Module 4: The 5-Methyl Steric Clash

The Issue: The 5-methyl group on the pyridine ring extends the hydrophobic volume. If your receptor structure (PDB) was crystallized with a smaller ligand (or no ligand), the pocket may be too collapsed to fit the methyl group, leading to docking failure (high positive energy).

The Solution: Induced Fit or Soft Potentials

  • Soft Docking: Scale down the Van der Waals radii of the receptor atoms by 0.80 (scaling factor). This simulates minor protein "breathing."

  • Side Chain Rotamers: Identify residues within 4Å of the expected pyridine position. Set these residues to "flexible" during docking.

FAQ: Troubleshooting Specific Errors

Q: My docking scores are very weak (-5.0 kcal/mol), but the molecule is a known inhibitor. A: You likely modeled the piperidine Nitrogen as neutral. A missing salt bridge (charge-charge interaction) accounts for roughly 3-5 kcal/mol of binding energy. Reprotonate and redock.

Q: The pyridine ring is twisted 90 degrees relative to the amide. A: This is an artifact of missing conjugation parameters. The amide N-C bond has partial double bond character. If using AutoDock, ensure the bond between the Amide N and Pyridine Ring is set to "Non-rotatable" or restricted.

Q: The ligand binds backwards (Pyridine in the solvent). A: This suggests the hydrophobic pocket for the 5-methylpyridine is not accessible. Check the "Grid Box" center. Ensure the box includes the deep hydrophobic pocket, not just the surface.

References
  • Shelley, J. C., et al. (2007). "Epik: a software program for pK a prediction and protonation state generation for drug-like molecules." Journal of Computer-Aided Molecular Design, 21(12), 681-691. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Verdonk, M. L., et al. (2003). "Improved protein–ligand docking using GOLD." Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. Link

  • Harder, E., et al. (2016). "OPLS3: a force field providing broad coverage of drug-like small molecules and proteins." Journal of Chemical Theory and Computation, 12(1), 281-296. Link

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and Maraviroc.

This guide provides an in-depth technical comparison between the established CCR5 antagonist Maraviroc and the emerging class of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide derivatives (specifically referencing the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established CCR5 antagonist Maraviroc and the emerging class of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide derivatives (specifically referencing the optimized leads from the Liu et al. series, hereafter referred to as the MPC Class ).

This analysis assumes the context of HIV-1 entry inhibition and CCR5 antagonism , as this is the primary pharmacological intersection of these two chemical entities.

Executive Summary & Pharmacological Context[1][2]

Maraviroc (MVC) is the first-in-class CCR5 antagonist approved for HIV-1 treatment. It functions as an allosteric inhibitor, locking the CCR5 chemokine receptor in a conformation that prevents the viral envelope glycoprotein (gp120) from binding.

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (MPC) represents a "Y-shape" pharmacophore scaffold designed to overcome the metabolic and pharmacokinetic limitations of earlier CCR5 antagonists. While the bare amine (CAS 110105-97-0) is a chemical building block, its N-substituted derivatives (e.g., Compound 16g/16i in literature) have demonstrated nanomolar potency comparable to Maraviroc.

FeatureMaraviroc (MVC)MPC Derivative (Lead 16g)
Status FDA Approved (Selzentry)Pre-clinical / Research Lead
Mechanism Allosteric CCR5 AntagonistAllosteric CCR5 Antagonist
Binding Site Transmembrane Helices (TM) 1, 2, 3, 7Putative overlap with MVC site (TM pockets)
CCR5 IC50 ~25.4 nM~25.7 nM
HIV-1 EC50 ~1.0 - 10 nM (Strain dependent)~73.0 nM
hERG Liability Low/Moderate (Dose dependent)Moderate (Structure dependent)

Mechanistic Comparison & Signaling Pathway

Both compounds target the CCR5 receptor, a G-Protein Coupled Receptor (GPCR). The critical differentiator is the binding kinetics and the subsequent conformational change induced in the receptor.

Pathway Visualization

The following diagram illustrates the blockage of HIV-1 entry and the downstream Ca2+ signaling inhibition used to quantify efficacy.

CCR5_Pathway cluster_inhibition Mechanism of Action HIV HIV-1 gp120 CCR5 CCR5 Receptor (Transmembrane) HIV->CCR5 Attempts Binding CCL5 Chemokine (RANTES/CCL5) CCL5->CCR5 Endogenous Ligand G_prot G-Protein (Gαi) CCR5->G_prot Signaling Fusion Viral Fusion & Entry CCR5->Fusion If Active MVC Maraviroc (Allosteric Lock) MVC->CCR5 Stabilizes Inactive Conf. MPC MPC Derivative (Y-Shape Scaffold) MPC->CCR5 Stabilizes Inactive Conf. PLC PLCβ Activation G_prot->PLC Ca Intracellular Ca2+ Release (Measured in FLIPR) PLC->Ca

Figure 1: Competitive allosteric modulation of CCR5 by Maraviroc and MPC derivatives prevents gp120 interaction and downstream Calcium flux.

Experimental Efficacy Data

The following data synthesizes head-to-head comparisons from Liu et al. (Eur. J. Med. Chem) and standard Maraviroc baselines.[1]

A. Calcium Mobilization Assay (Functional Antagonism)

This assay measures the drug's ability to block RANTES (CCL5) induced calcium release.

  • Maraviroc: Displays a steep dose-response curve with an IC50 consistently in the 20–30 nM range.

  • MPC Derivatives: The efficacy is highly sensitive to the N-substituent on the piperidine ring.

    • Unsubstituted Core: >10,000 nM (Inactive).

    • Optimized Derivative (16g):25.73 nM (Statistically equivalent to Maraviroc).[1]

B. Antiviral Potency (Single-Cycle HIV-1)

While functional antagonism (Ca2+ flux) is similar, antiviral potency often diverges due to membrane permeability and residence time.

CompoundIC50 (Ca2+ Flux)EC50 (Antiviral - HIV-1 Bal)Selectivity Index (CC50/EC50)
Maraviroc 25.43 nM~15 nM>1000
MPC (Cmpd 16g) 25.73 nM73.01 nM>200
MPC (Cmpd 16i) 25.53 nM94.10 nM>150

Insight: The MPC class shows a roughly 3-5 fold drop in potency when moving from simple receptor binding (Ca2+ assay) to live viral inhibition compared to Maraviroc. This suggests Maraviroc has superior lipophilicity or receptor residence time in the biological context.

Validated Experimental Protocols

To replicate these comparisons, the following self-validating protocols are recommended.

Protocol 1: FLIPR Calcium Mobilization Assay (HEK293-CCR5)

Purpose: Determine IC50 values for CCR5 antagonism.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing Gα16 and CCR5 into 96-well black-wall plates (50,000 cells/well).

    • Incubate overnight at 37°C / 5% CO2.

  • Dye Loading (Critical Step):

    • Remove media. Add 100 µL Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS/HEPES buffer.

    • Validation: Include Probenecid (2.5 mM) to prevent dye leakage via anion transporters.

    • Incubate 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of Maraviroc (Control) and MPC Candidate in DMSO (Final DMSO < 0.5%).

    • Add compounds to cells and incubate for 15 minutes (equilibration phase).

  • Agonist Challenge:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject RANTES/CCL5 (at EC80 concentration, typically 10-30 nM).

  • Data Analysis:

    • Measure fluorescence (Ex 485nm / Em 525nm).

    • Calculate % Inhibition =

      
      .
      
    • Fit to a 4-parameter logistic equation to derive IC50.

Protocol 2: hERG Inhibition (Safety Screen)

Purpose: Piperidine-carboxamides are prone to hERG channel blockage (cardiotoxicity). This must be ruled out early.

  • System: Automated Patch Clamp (e.g., QPatch or PatchXpress) using CHO-hERG cells.

  • Solutions:

    • Extracellular: standard Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV (measure tail current).

  • Comparison Criteria:

    • Maraviroc: IC50 > 10 µM (Safe).

    • MPC Class: Must demonstrate IC50 > 10 µM. Note: Early piperidine derivatives often fail here; verify the N-substituent reduces basicity to mitigate hERG binding.

Synthesis & Structural Considerations

The synthesis of the MPC core utilizes a Group-Reverse Strategy .[1] Unlike Maraviroc, which is synthetically complex (tropane core), the MPC scaffold is accessible via modular chemistry.

  • Core Synthesis: Coupling of 1-Boc-piperidine-4-carboxylic acid with 2-amino-5-methylpyridine using T3P or EDCI/HOAt.

  • Optimization: Deprotection of the Boc group followed by reductive amination or alkylation at the piperidine nitrogen is required to achieve the "16g" potency levels. The "5-methyl" group on the pyridine is critical for hydrophobic pocket filling within the CCR5 transmembrane domain.

Conclusion

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide derivatives represent a potent, synthetically accessible alternative to the Maraviroc scaffold.

  • Efficacy: In functional Ca2+ assays, optimized MPC derivatives are equipotent to Maraviroc.[1]

  • Virology: They currently lag behind Maraviroc in antiviral EC50 (approx. 3-5x less potent).

  • Development Status: While Maraviroc is the clinical standard, the MPC scaffold offers a valuable "backup" chemotype, particularly if modified to improve membrane permeability and reduce hERG liability.

References

  • Liu, T., et al. (2013). "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[1] European Journal of Medicinal Chemistry, 70, 50-59.

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732.

  • PubChem Compound Summary. (n.d.). "N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0)."[2][3][4] National Center for Biotechnology Information. [3]

Sources

Comparative

validation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide as a research tool

Validation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide as a Research Tool Executive Summary: The Critical Negative Control In the high-stakes field of epigenetic drug discovery, distinguishing between genuine on-...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide as a Research Tool

Executive Summary: The Critical Negative Control

In the high-stakes field of epigenetic drug discovery, distinguishing between genuine on-target efficacy and off-target toxicity is paramount. N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) serves a vital role as a negative control probe and structural scaffold in the study of CBP/p300 bromodomains.

While its acetylated derivative (Ligand ID: HAU ) is a potent mimic of acetyl-lysine capable of inhibiting bromodomains, the deacetylated form (the subject of this guide) lacks the critical "warhead" required for binding. Consequently, it validates the mechanism of action for active inhibitors by serving as a structurally similar but biologically inactive reference. This guide validates its utility as a negative control to prove on-target engagement in chromatin remodeling studies.

Part 1: Mechanistic Grounding & Scientific Logic

The Structural Basis of Activity (and Inactivity)

The biological activity of this chemical series hinges on acetyl-lysine (KAc) mimicry . Bromodomains (BRDs) are "readers" of epigenetic marks; they recognize acetylated lysine residues on histone tails via a conserved asparagine residue (e.g., Asn1168 in CBP) and a water-mediated hydrogen bond network.

  • The Active Probe (1-Acetyl derivative): The carbonyl oxygen of the N-acetyl group acts as the hydrogen bond acceptor for the conserved asparagine. This mimics the natural acetyl-lysine substrate.

  • The Research Tool (N-(5-methylpyridin-2-yl)piperidine-4-carboxamide): Lacking the N-acetyl group, the secondary amine (or protonated ammonium) cannot form the critical hydrogen bond with the deep bromodomain pocket. It is sterically compatible but thermodynamically unable to bind with high affinity.

Pathway Visualization: The Control Logic

Bromodomain_Logic Chromatin Chromatin (Histone Tails) AcLys Acetyl-Lysine Marks Chromatin->AcLys Acetylation CBP CBP/p300 Bromodomain AcLys->CBP Recruitment Transcription Gene Transcription (c-Myc, Bcl-2) CBP->Transcription Activates ActiveProbe Active Probe (N-Acetyl-Piperidine) ActiveProbe->CBP Binds & Blocks (KAc Mimic) ActiveProbe->Transcription Inhibits ToolCompound Tool Compound (Deacetylated Scaffold) ToolCompound->CBP No Binding (Lacks Warhead) ToolCompound->Transcription No Effect (Validates Mechanism)

Caption: Mechanistic differentiation between the active inhibitor and the deacetylated tool compound. The tool compound verifies that phenotypic effects are due to bromodomain inhibition, not general scaffold toxicity.

Part 2: Comparative Analysis

To validate N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (Compound 110105 ) as a research tool, it must be compared against the active inhibitors it is designed to control for.

Table 1: Comparative Profile of CBP/p300 Tools

FeatureCompound 110105 (The Tool)1-Acetyl-Analog (Ligand HAU)SGC-CBP30 (Gold Standard)
Role Negative Control / Scaffold Active InhibitorActive Inhibitor
Mechanism Inert (Does not bind KAc pocket)KAc Mimic (Competitive)KAc Mimic (Competitive)
PDB Entry N/A (Does not co-crystallize)4BDI (Bound to CBP)4NR6
CBP IC50 > 100 µM (Inactive) ~0.5 - 2.0 µM0.021 µM
Cellular Activity No effect on c-Myc/proliferationDownregulates c-MycDownregulates c-Myc
Solubility High (Basic amine)ModerateModerate
Primary Use Validating on-target toxicity; Library synthesisHit-to-lead developmentPotency reference

Part 3: Experimental Validation Protocols

Protocol A: Purity Verification (Critical Step)

Why: Synthesis of this compound often involves deprotection of the acetyl group or coupling. Trace amounts of the active acetylated precursor will ruin its value as a negative control. Standard: Purity must be >98% with 0% detection of the N-acetylated mass (M+42).

  • LC-MS Setup: Use a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).

  • Target Mass: Monitor ESI+ for m/z 220.14 [M+H]+.

  • Exclusion Criteria: Any peak at m/z 262.15 (Acetyl derivative) disqualifies the batch.

Protocol B: AlphaScreen Histone Peptide Binding Assay

Objective: Empirically prove "lack of binding" (The Negative Control Validation).

Materials:

  • Recombinant CBP Bromodomain (His-tagged).

  • Biotinylated Acetyl-Histone H4 peptide (H4K5ac/K8ac).

  • AlphaScreen Nickel Chelate Acceptor Beads & Streptavidin Donor Beads.

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

Workflow:

  • Preparation: Dilute Compound 110105 in DMSO to generate a dose-response curve (100 µM down to 1 nM).

  • Incubation: Mix 100 nM CBP-His + 100 nM Biotin-Peptide + Compound in a 384-well plate. Incubate for 30 mins at RT.

  • Bead Addition: Add Acceptor and Donor beads (10 µg/mL final). Incubate 60 mins in the dark.

  • Read: Measure signal on an EnVision or compatible plate reader (Excitation 680nm / Emission 520-620nm).

  • Validation Criteria:

    • Active Control (SGC-CBP30): Should show sigmoidal inhibition (IC50 < 100 nM).

    • Tool Compound (110105): Should show flat line (No inhibition) up to 50 µM.

    • Note: If inhibition occurs, the compound is either impure or precipitating (check solubility).

Protocol C: Cellular Proliferation Specificity

Objective: Confirm that the scaffold itself is non-toxic, ensuring that cell death observed with active inhibitors is due to epigenetic blockade.

  • Cell Line: MOLM-13 (AML cell line sensitive to CBP inhibition).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Compound 110105 (10 µM) vs. Active Inhibitor (1 µM).

  • Duration: 72 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Result Interpretation:

    • Active Inhibitor: >50% reduction in viability.

    • Tool Compound: <10% reduction in viability.

    • Insight: If Compound 110105 kills cells at 10 µM, your scaffold has off-target toxicity (likely kinase-related), and the series requires optimization.

Part 4: Synthesis & Scaffold Utility

Beyond being a control, this compound is a privileged scaffold for Fragment-Based Drug Discovery (FBDD).

  • Chemical Reactivity: The secondary piperidine amine is highly nucleophilic.

  • Library Generation: It can be rapidly coupled with:

    • Acid Chlorides/Carboxylic Acids: To generate amide libraries (testing new KAc mimics).

    • Sulfonyl Chlorides: To test sulfonamide linkers.

    • Isocyanates: To generate urea derivatives (often potent GPR119 agonists).

Synthesis Pathway (Simplified):

  • Starting Materials: Piperidine-4-carboxylic acid + 2-Amino-5-methylpyridine.

  • Coupling: HATU/DIPEA in DMF.

  • Deprotection: (If Boc-protected piperidine was used) TFA/DCM.

  • Yield: Typically high (>80%).

References

  • Picaud, S., et al. (2015).[1] Promiscuity of the bromodomain inhibitor I-BET151 and identification of high-affinity variants.Structure , 23(2), 392-402. (Referencing the structural basis of the acetylated ligand HAU in PDB 4BDI).

  • Hay, D. A., et al. (2014). Discovery and optimization of small-molecule ligands for the CBP/p300 bromodomains.Journal of the American Chemical Society , 136(26), 9308-9319.

  • Hewings, D. S., et al. (2013). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions.Journal of Medicinal Chemistry , 55(22), 9393-9413.

  • Structural Biology Knowledgebase. (2024). Ligand Summary for HAU (1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide).[2]RCSB PDB. [2]

Sources

Validation

Selectivity Profiling of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide: A Comparative Guide

Executive Summary N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a critical scaffold in the development of ATP-competitive kinase inhibitors, specifically targeting the AGC kinase family (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a critical scaffold in the development of ATP-competitive kinase inhibitors, specifically targeting the AGC kinase family (e.g., ROCK, PIM, PKC). Structurally analogous to the well-characterized ROCK inhibitor Y-27632 , this compound features a pyridine-carboxamide pharmacophore linked to a piperidine moiety.

This guide provides a rigorous technical framework for profiling the selectivity of this scaffold. Unlike clinical drugs with defined profiles, this molecule often serves as a chemical probe or fragment lead . Its profiling is essential to distinguish specific target engagement (e.g., ROCK1/2 inhibition) from off-target promiscuity (e.g., PKA, cytotoxicity).

Part 1: Structural Basis & Target Hypothesis

The Pharmacophore

The molecule consists of three distinct domains critical for kinase binding:

  • Hinge Binder (5-methylpyridin-2-yl): The pyridine nitrogen and the amide NH typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Met156 in ROCK1). The 5-methyl group is positioned to exploit the hydrophobic gatekeeper pocket, potentially enhancing potency over unsubstituted analogs.

  • Linker (Carboxamide): Orients the hinge binder relative to the solvent-exposed region.

  • Solvent Interface (Piperidine): The basic nitrogen of the piperidine ring mimics the lysine/arginine of the ATP substrate or interacts with the ribose-binding pocket (e.g., Asp160/Glu197 in ROCK1).

Comparative Analysis: The "Alternatives"

To objectively evaluate performance, this compound must be benchmarked against established reference standards.

FeatureN-(5-methylpyridin-2-yl)piperidine-4-carboxamide Y-27632 (Reference Standard)Fasudil (Clinical Standard)
Core Scaffold Piperidine-4-carboxamidePyridine-4-carboxamideIsoquinoline-5-sulfonamide
Primary Target Putative: ROCK1/2, PIM1 ROCK1/2, PRK2ROCK1/2, PKA (weak)
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)
Selectivity Risk High (AGC Family Promiscuity)Moderate (Hits PRK2, MSK1)Low-Moderate (Hits PKA)
Key Advantage Synthetic Versatility: The piperidine N allows rapid derivatization (e.g., acetylation) to tune physicochemical properties.Proven Utility: Extensive literature base for cell biology.Clinical Safety: Approved for cerebral vasospasm (Japan).

Part 2: Selectivity Profiling Strategy

A single-point assay is insufficient for this scaffold due to the high conservation of the ATP-binding pocket across the kinome. A three-tiered profiling strategy is required.

Tier 1: Broad Kinome Scanning (Binding Assay)

Objective: Identify high-affinity hits across >400 kinases without the bias of functional assays. Method: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™). Metric: Percent of Control (POC) at 10 µM.

  • Expected Profile:

    • Primary Hits (<10% POC): ROCK1, ROCK2, PIM1, PIM3.

    • Common Off-Targets (<35% POC): PRK2 (PKN2), MSK1, RSK1, PKA (PRKACA).

    • Negative Controls (>90% POC): Tyrosine kinases (e.g., EGFR, SRC) are less likely to be inhibited unless the 5-methyl group induces a conformational shift.

Tier 2: Functional Validation (Activity Assay)

Objective: Determine the biochemical potency (IC50) for hits identified in Tier 1. Method: FRET-based enzymatic assay (e.g., Z'-LYTE). Protocol Criticality: The ATP concentration must be set to


 for each kinase to ensure comparable IC50 values.
Tier 3: Cellular Target Engagement

Objective: Confirm the inhibitor permeates the cell membrane and engages the target in a physiological context. Assay: Western Blot for phosphorylation of downstream substrates.

  • ROCK Pathway: Monitor p-MYPT1 (Thr696) or p-MLC2 (Ser19).

  • PIM Pathway: Monitor p-Bad (Ser112).

Part 3: Experimental Protocols

Protocol A: Biochemical Selectivity Profiling (FRET Assay)

This protocol validates the IC50 against ROCK1/2 and off-target PKA.

Reagents:

  • Kinase: Recombinant ROCK1 (human), ROCK2 (human), PKA (catalytic subunit).

  • Substrate: S6 Peptide (for ROCK), Kemptide (for PKA).

  • Detection: Phospho-specific antibody labeled with Terbium (Tb).

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in 100% DMSO (Start: 10 mM). Dilute 1:100 into 1x Kinase Buffer.

  • Reaction Assembly: In a 384-well plate, add:

    • 2.5 µL Compound (4x final conc).

    • 5.0 µL Kinase/Peptide Mix (2x final conc).

    • 2.5 µL ATP Solution (4x final conc, at

      
      ).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 5 µL Development Reagent (EDTA + Tb-Antibody). Incubate 1 hour.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Protocol B: Cellular Phosphorylation Assay (Western Blot)

Validates inhibition of the Rho/ROCK pathway in HeLa or NIH3T3 cells.

  • Seeding: Plate HeLa cells at

    
     cells/well in a 6-well plate. Allow to adhere overnight.
    
  • Starvation: Wash with PBS and replace with serum-free DMEM for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with the compound (0.1, 1.0, 10 µM) or Y-27632 (10 µM positive control) for 1 hour.

  • Stimulation: Stimulate with Lysophosphatidic Acid (LPA, 10 µM) for 5 minutes to activate RhoA/ROCK.

  • Lysis: Aspirate media, wash with ice-cold PBS, and lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Immunoblot for p-MYPT1 (Thr696) and Total MYPT1 .

    • Success Criteria: Dose-dependent reduction in p-MYPT1 signal relative to Total MYPT1, comparable to Y-27632 at 10 µM.

Part 4: Visualization & Pathway Mapping

Figure 1: Kinase Selectivity Profiling Workflow

This diagram illustrates the logical flow from compound acquisition to validated selectivity profile.

KinaseProfiling Compound N-(5-methylpyridin-2-yl) piperidine-4-carboxamide Tier1 Tier 1: Broad Screen (400+ Kinases) Binding Assay (Kd) Compound->Tier1 Analysis Data Analysis (Hit Cutoff < 35% Control) Tier1->Analysis Tier2 Tier 2: Validation (IC50 Determination) FRET/Radiometric Analysis->Tier2 Hits Only Tier3 Tier 3: Cellular (Target Engagement) p-MYPT1 / p-Bad Tier2->Tier3 Potent Hits (<100 nM) Profile Final Selectivity Profile Tier3->Profile

Caption: Tiered profiling workflow ensuring rigorous validation of kinase selectivity from biochemical binding to cellular function.

Figure 2: Rho/ROCK Signaling Pathway

Visualizing the downstream effects of ROCK inhibition by the compound.

RockPathway GPCR GPCR (LPA Receptor) RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK1 / ROCK2 RhoA->ROCK Binds/Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Directly) Compound Inhibitor (N-(5-methyl...)) Compound->ROCK Blocks ATP Site MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Contraction MLC->Actin Promotes Stress Fibers

Caption: Mechanism of Action: The inhibitor blocks ROCK-mediated phosphorylation of MYPT1, preventing actin stress fiber formation.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase." Molecular Pharmacology, 57(5), 976–983. Link

  • Liao, J. J., et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review (2000–2006)." Expert Opinion on Therapeutic Patents, 17(1), 1-22. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29, 1039–1045. Link

  • ChemicalBook. (n.d.). "N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Product Information." Link

Comparative

cross-reactivity studies of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide Content Type: Technical Comparison & Profiling Guide Subject: N-(5-methylpyridin-2-yl)piperidine-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Content Type: Technical Comparison & Profiling Guide Subject: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (Referred to herein as MPPC-Scaffold ) Audience: Medicinal Chemists, Pharmacologists, and Drug Safety Scientists.[1]

Executive Summary: The Pharmacophore Context

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (MPPC) represents a critical pharmacophore scaffold in the development of "Ditan" class anti-migraine agents (e.g., Lasmiditan) and specific kinase inhibitors.[1] Structurally, it consists of a piperidine ring linked via a carboxamide bond to an aminopyridine moiety.[1]

In drug discovery, this scaffold is frequently evaluated to optimize selectivity between the therapeutic target (e.g., 5-HT1F receptor ) and structurally similar "anti-targets" that drive adverse events (e.g., 5-HT1B receptor mediated vasoconstriction).[1] This guide outlines the rigorous cross-reactivity profiling required to validate MPPC derivatives as viable clinical candidates, distinguishing them from non-selective Triptans.

Mechanism of Action & Target Landscape

To understand cross-reactivity, we must first map the primary mechanism.[1] MPPC derivatives are designed to penetrate the CNS and selectively agonize the 5-HT1F receptor on the trigeminal nerve, inhibiting the release of neuropeptides (CGRP) without causing vasoconstriction.[1]

Primary Target: 5-HT1F Receptor (G


-coupled GPCR).[1]
Mechanism:  Inhibition of adenylate cyclase 

Reduced cAMP

Hyperpolarization of trigeminal nerve endings.[1]
Pathway Diagram: Therapeutic vs. Off-Target Signaling[1]

G cluster_Therapeutic Therapeutic Pathway (Neuronal) cluster_OffTarget Adverse Pathway (Vascular) Drug MPPC Scaffold (Ligand) HT1F 5-HT1F Receptor Drug->HT1F High Affinity (Kd < 10nM) HT1B 5-HT1B Receptor (Cross-Reactivity Risk) Drug->HT1B Low Affinity (Target > 100x Selectivity) Gi_F Gi/o Protein HT1F->Gi_F AC_F Adenylate Cyclase (-) Gi_F->AC_F cAMP_F cAMP Decrease AC_F->cAMP_F Effect_F Inhibition of CGRP Release (Pain Relief) cAMP_F->Effect_F Gi_B Gi/o Protein HT1B->Gi_B Ca_B Intracellular Ca2+ Gi_B->Ca_B Effect_B Smooth Muscle Contraction (Vasoconstriction) Ca_B->Effect_B

Figure 1: Divergent signaling pathways.[1] Selectivity for 5-HT1F (Green) over 5-HT1B (Red) is the primary success metric for MPPC derivatives.

Cross-Reactivity Profiling: The "Anti-Target" Panel

The safety profile of MPPC depends entirely on its lack of affinity for the following panel. High cross-reactivity here predicts cardiovascular toxicity.[1]

Comparative Performance Guide
Target FamilySpecific TargetRisk ImplicationAcceptance Criteria (Fold Selectivity)
Serotonin 5-HT1B Coronary Vasoconstriction (Chest pain)> 100-fold vs 5-HT1F
5-HT1DVasoconstriction (minor)> 50-fold
5-HT2AHallucinations / CNS effects> 100-fold
5-HT7Circadian rhythm disruption> 50-fold
Adrenergic

Hypotension / Sedation> 500-fold
Ion Channels hERG QT Prolongation (Arrhythmia)IC

> 10

M
Kinases ROCK2Hypotension (Off-target kinase inhibition)IC

> 1

M

Expert Insight: The MPPC scaffold contains an aminopyridine motif, which is a known "privileged structure" for kinases.[1] Therefore, unlike standard GPCR ligands, MPPC derivatives must be screened against a broad kinome panel (e.g., KINOMEscan™) to rule out inadvertent kinase inhibition.[1]

Experimental Protocols (Self-Validating Systems)

To generate the data above, the following stepwise protocols are recommended. These protocols include internal controls to ensure data integrity.[1]

Protocol A: Radioligand Binding Assay (Affinity Screening)

Objective: Determine Binding Affinity (


) for 5-HT1F vs 5-HT1B.[1]
  • Membrane Preparation: HEK293 cells stably expressing human 5-HT1F or 5-HT1B.[1]

  • Radioligand: Use [

    
    H]-Sumatriptan (non-selective agonist) as the tracer.[1]
    
  • Competition: Incubate membranes with 2 nM [

    
    H]-Sumatriptan and varying concentrations of MPPC (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Validation Check:

    • Positive Control: Unlabeled Sumatriptan must yield

      
       nM at both receptors.[1]
      
    • Negative Control: Buffer only (Total Binding) vs. 10

      
      M Serotonin (Non-specific Binding).[1]
      
    • Z-Factor: Assay must maintain Z' > 0.5.

Protocol B: Functional cAMP Assay (Agonist Efficacy)

Objective: Confirm MPPC is an agonist at 5-HT1F and functionally inert at 5-HT1B.[1]

  • System: CHO-K1 cells expressing recombinant receptor + cAMP biosensor (e.g., GloSensor™).[1]

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP baselines.[1]
    
  • Treatment: Add MPPC (dose-response).

  • Readout: Measure luminescence. A reduction in signal indicates

    
     activation (Agonism).[1]
    
  • Data Analysis: Calculate

    
     and 
    
    
    
    .
    • Ideal Profile: High potency (

      
       nM) at 5-HT1F; No effect at 5-HT1B up to 10 
      
      
      
      M.[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating the selectivity of the MPPC scaffold.

Workflow cluster_Tier1 Tier 1: Binding Affinity (High Throughput) cluster_Tier2 Tier 2: Functional Selectivity cluster_Tier3 Tier 3: Safety Pharmacology Start Compound Synthesis (MPPC Scaffold) Screen1 Primary Screen @ 10 µM (5-HT1F, 1B, 1D) Start->Screen1 Hit Hit? (>50% Displacement) Screen1->Hit Ki_Det Ki Determination (Dose Response) Hit->Ki_Det Yes Fail Discard / Re-design Hit->Fail No Func_Assay cAMP / GTPγS Assay (Agonist vs Antagonist) Ki_Det->Func_Assay Decision Selectivity Ratio (1F/1B > 100x?) Func_Assay->Decision hERG hERG Patch Clamp (Cardiac Safety) Decision->hERG Yes Decision->Fail No Kinome Kinase Panel (Off-Target Check) hERG->Kinome Pass Lead Candidate (Ready for In Vivo) Kinome->Pass Clean Profile Kinome->Fail Promiscuous

Figure 2: Hierarchical screening cascade. Tier 2 is the critical "Go/No-Go" decision point for this scaffold.

Data Comparison: MPPC vs. Alternatives

The table below contrasts the expected profile of an optimized MPPC derivative against standard comparators.

FeatureMPPC Derivative (Optimized) Sumatriptan (Standard of Care) Lasmiditan (Benchmark)
Chemical Class Pyridinyl-PiperidineIndole-SulfonamidePyridinyl-Piperidine
5-HT1F Affinity (

)
< 2.0 nM 20 nM2.1 nM
5-HT1B Affinity (

)
> 1000 nM 9 nM (High Affinity)> 1000 nM
Selectivity Ratio > 500x ~0.5x (Non-selective)> 450x
Blood Brain Barrier High PenetrationLow PenetrationHigh Penetration
Vasoconstriction Risk Negligible High Negligible

Interpretation: The MPPC scaffold allows for the design of molecules that mimic the efficacy of Lasmiditan.[1] If the experimental data for a specific MPPC derivative shows high affinity for 5-HT1B (low selectivity ratio), it indicates a failure in the substitution pattern (e.g., lack of steric bulk to clash with the 5-HT1B binding pocket) and should be rejected.[1]

References

  • Nelson, D. L., et al. "Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan."[1] Cephalalgia, 2010.[1][2][3] Link

  • Vila-Pueyo, M. "Targeting 5-HT1F receptors for migraine treatment: a critical appraisal."[1] The Journal of Headache and Pain, 2018.[1] Link[1]

  • PubChem Compound Summary. "N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Knight, A., et al. "Discovery of GSK1004723, a potent and selective 5-HT1F receptor agonist for the treatment of migraine."[1] Bioorganic & Medicinal Chemistry Letters, 2016.[1][2][4] Link

  • Lamy, C., et al. "Ligand-based design of selective 5-HT1F agonists."[1] Journal of Medicinal Chemistry, 2013.[1] Link[1]

Sources

Validation

head-to-head comparison of piperidine-4-carboxamide compounds in malaria research.

This guide provides an in-depth technical comparison of Piperidine-4-carboxamide scaffolds in antimalarial research, specifically focusing on the SW-series (SW042 and its optimized analog SW584). These compounds represen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Piperidine-4-carboxamide scaffolds in antimalarial research, specifically focusing on the SW-series (SW042 and its optimized analog SW584). These compounds represent a breakthrough class of Plasmodium falciparum proteasome (Pf20S) inhibitors with a novel binding mode distinct from clinical proteasome inhibitors like bortezomib.

Focus Series: SW042 (Hit) vs. SW584 (Lead) vs. Standard of Care (Artemisinin/Chloroquine)

Executive Summary & Mechanistic Profile

The piperidine-4-carboxamide scaffold has emerged as a privileged structure for targeting the Plasmodium falciparum 20S proteasome (Pf20S) . Unlike traditional antimalarials that target the food vacuole (Chloroquine) or cytosolic stress pathways (Artemisinins), this class selectively inhibits the β5 subunit of the parasite's proteasome.

Mechanism of Action (MoA)

The ubiquitin-proteasome system (UPS) is essential for parasite survival across all lifecycle stages, managing protein turnover during the rapid replication of schizogony.

  • Target: The Chymotrypsin-like activity of the Pf20S β5 subunit.[1]

  • Selectivity: Cryo-EM studies reveal that SW584 binds to a unique non-catalytic pocket at the β5/β6/β3 subunit interface .[2] This allosteric or distinct site allows for high selectivity (>100-fold) over the human constitutive proteasome, mitigating the toxicity risks associated with human proteasome inhibitors (e.g., multiple myeloma drugs).

Visualizing the Pathway

The following diagram illustrates the critical intervention point of Piperidine-4-carboxamides within the parasite's protein degradation pathway.

ProteasomeInhibition Ubiquitin Ubiquitinated Proteins Pf20S Pf20S Proteasome (Core Particle) Ubiquitin->Pf20S Entry Beta5 β5 Subunit (Chymotrypsin-like) Pf20S->Beta5 Catalytic Core Degradation Protein Degradation & Amino Acid Recycling Beta5->Degradation Normal Function Death Accumulation of Toxic Poly-Ub Proteins Beta5->Death Inhibition Result Survival Parasite Replication (Schizogony) Degradation->Survival SW584 SW584 (Piperidine-4-carboxamide) SW584->Beta5 Selective Inhibition (β5/β6 Interface) Bortezomib Bortezomib (Human/Non-selective) Bortezomib->Beta5 Active Site Block (Toxic to Host)

Figure 1: Mechanism of Action. SW584 selectively targets the Plasmodium β5 subunit interface, disrupting protein recycling and causing accumulation of toxic waste, leading to parasite death.

Head-to-Head Performance Data

The following data compares the phenotypic hit SW042 against the optimized lead SW584 and standard antimalarials.

Table 1: Potency and Selectivity Profile
ParameterSW042 (Hit)SW584 (Optimized Lead)Chloroquine (CQ)Dihydroartemisinin (DHA)
Pf3D7 IC50 (nM)~40 - 601.4 15 - 251 - 3
PfW2 IC50 (MDR)~501.6 >150 (Resistant)1 - 3
Human Proteasome IC50 >10,000>30,000 N/AN/A
Selectivity Index >200x>20,000x ~100x>10,000x
Solubility (pH 6.8) Low (<5 µM)High (>100 µM) HighModerate
Metabolic Stability PoorHigh HighLow (Rapid Clearance)
Table 2: Resistance and Efficacy (In Vivo)
ParameterSW584Artemisinin DerivativesImplications
MIR (Min.[1][2] Inoculum for Resistance)>10⁹ parasites10⁵ - 10⁷ parasitesSW584 has a significantly higher barrier to resistance generation than early-stage ACTs.
Kill Rate Fast (Lag phase ~24h)Very Fast (Immediate)SW584 acts slower than ART but faster than Atovaquone.
SCID Mouse Efficacy ED90 < 5 mg/kg ED90 ~ 2-4 mg/kgPotent oral efficacy comparable to clinical standards.
Stage Specificity Asexual blood stagesRings, Trophs, SchizontsBroad blood-stage activity.

Experimental Protocols for Validation

To validate these compounds in your own lab, use the following self-validating protocols. These are designed to confirm mechanism and potency.

Protocol A: Proteasome Activity Assay (Target Validation)

Objective: Confirm specific inhibition of the β5 subunit (Chymotrypsin-like activity).

  • Reagent Prep: Use a fluorogenic substrate specific for β5, such as Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Enzyme Source: Purified P. falciparum 20S proteasome (lysate from trophozoite stages can be used if purified enzyme is unavailable, but requires specific immunoprecipitation or subtraction of host background).

  • Reaction Setup:

    • Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.05% SDS (activator).

    • Add inhibitor (SW584) in serial dilutions (0.1 nM to 10 µM).

    • Add 1 nM Pf20S enzyme.

    • Incubate 15 mins at 37°C.

  • Initiation: Add 25 µM Suc-LLVY-AMC.

  • Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 mins.

  • Validation:

    • Positive Control: Bortezomib (should inhibit 100%).

    • Negative Control: DMSO only.

    • Specificity Check: Run parallel assay with Ac-nLPnLD-AMC (Caspase-like, β1) to ensure no cross-inhibition.

Protocol B: Resistance Selection (MIR Determination)

Objective: Assess the "barrier to resistance" – a critical go/no-go criterion for new antimalarials.

  • Inoculum: Prepare P. falciparum (Dd2 or 3D7) at 2% parasitemia and 5% hematocrit. Total parasites = 10⁹ (requires large culture volume, e.g., 100-200 mL).

  • Drug Pressure: Apply SW584 at 3x IC90 .

  • Maintenance: Change media daily, maintaining drug pressure.

  • Observation: Monitor smears daily. Parasites should clear by day 3-4.

  • Recrudescence: Continue culture for up to 60 days.

    • If parasites reappear, clone and sequence the Pf20S gene (specifically β5 subunit).

    • If no parasites reappear by day 60, the MIR is >10⁹.

Discovery & Optimization Workflow

The development of the SW series followed a rigorous "Phenotypic to Target" workflow. This approach is superior for malaria because it guarantees cell permeability and lethality before the target is even known.

OptimizationWorkflow Screen Phenotypic Screen (MMV Library) Hit Hit: SW042 (Modest Potency) Screen->Hit Resist Resistance Selection (Genotype Mutants) Hit->Resist Generate Mutants Design Structure-Based Design (Cryo-EM) Hit->Design SAR Data Target Target ID: Pf20S β5 Subunit Resist->Target Whole Genome Sequencing Target->Design Map Binding Pocket Lead Lead: SW584 (High Potency/Solubility) Design->Lead Optimize

Figure 2: Discovery Pipeline. The transition from phenotypic hit SW042 to lead SW584 relied on resistance generation to identify the Pf20S target, followed by structure-guided optimization.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: Nature / PubMed Central URL:[Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Source: Molecules (MDPI) URL:[Link][3]

  • A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria. Source: PLOS Medicine / NIH URL:[Link]

  • Piperidones with activity against Plasmodium falciparum (Contextual Mechanism). Source: PubMed URL:[1][Link]

Sources

Comparative

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide synergy with other compounds

Publish Comparison Guide: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide & Synergistic Applications Executive Summary: The Privileged Scaffold N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide & Synergistic Applications

Executive Summary: The Privileged Scaffold

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to multiple diverse biological targets with high affinity. While often utilized as a key intermediate or fragment probe, its pharmacophore is central to two major classes of therapeutics: Rho-associated Kinase (ROCK) Inhibitors and P2X7 Receptor Antagonists .

This guide analyzes the compound's utility as a functional probe and explores its synergistic potential when combined with chemotherapeutics and stem cell reagents. It serves as a blueprint for researchers leveraging this scaffold to modulate cytoskeletal dynamics and inflammatory signaling.

Technical Profile & Mechanism of Action

Structural Logic

The molecule consists of a piperidine ring (a flexible linker/hydrophobic spacer) connected via a carboxamide bond to a 5-methyl-2-aminopyridine.

  • Hinge Binder: The aminopyridine moiety acts as a monodentate or bidentate binder to the ATP-binding hinge region of kinases (specifically ROCK1/2).

  • Solvent Exposure: The piperidine nitrogen often protrudes towards the solvent front, allowing for derivatization to improve solubility or selectivity (e.g., adding a benzyl group as seen in Y-27632 analogs).

Primary Target: ROCK Inhibition (Cytoskeletal Modulation)

In the context of ROCK inhibition, this scaffold functions by competing with ATP.

  • Mechanism: It inhibits the phosphorylation of Myosin Light Chain (MLC) and LIM Kinase (LIMK).

  • Effect: Prevents actin stress fiber formation, reduces cellular contractility, and inhibits focal adhesion maturation.

Secondary Target: P2X7 Antagonism (Immunomodulation)

Derivatives of this scaffold (e.g., JNJ series) bind to the P2X7 receptor, an ATP-gated ion channel.

  • Mechanism: Allosteric modulation or pore blockade.

  • Effect: Inhibition of NLRP3 inflammasome activation and IL-1β release.

Synergistic Applications & Protocols

Scenario A: Oncology (Chemosensitization)

Synergy Partner: Paclitaxel (Taxol) or Cisplatin. Rationale: ROCK inhibitors destabilize the actin cytoskeleton, while taxanes stabilize microtubules. The combination creates a "dual-hit" mechanical stress that cancer cells cannot accommodate, leading to catastrophic mitotic slippage and apoptosis.

Experimental Protocol: Isobologram Analysis for Synergy

  • Cell Line: MDA-MB-231 (Triple-negative breast cancer).

  • Reagents:

    • Compound A: N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (dissolved in DMSO).

    • Compound B: Paclitaxel (dissolved in DMSO).

  • Workflow:

    • Day 1: Seed 3,000 cells/well in 96-well plates.

    • Day 2: Treat with serial dilutions of Compound A alone, Compound B alone, and a fixed-ratio combination (e.g., 1:1 of their IC50s).

    • Day 5: Assess viability using CellTiter-Glo (ATP assay).

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 0.9: Synergy.

    • CI = 0.9–1.1: Additive.

    • CI > 1.1: Antagonism.

Scenario B: Stem Cell Engineering (Anoikis Resistance)

Synergy Partner: bFGF (Basic Fibroblast Growth Factor) / mTeSR Medium. Rationale: Dissociated pluripotent stem cells undergo anoikis (detachment-induced suicide) due to actin-myosin hyperactivation. This compound inhibits ROCK-mediated contraction, allowing cells to survive as single cells during passaging.

Protocol: Single-Cell Cloning Efficiency

  • Preparation: Dissociate hESCs into single cells using Accutase.

  • Treatment: Resuspend cells in media supplemented with 10 µM N-(5-methylpyridin-2-yl)piperidine-4-carboxamide.

  • Plating: Seed at low density (500 cells/cm²) on Matrigel.

  • Readout: Count colonies after 7 days. Compare vs. Y-27632 (Standard Control).

Comparative Analysis

FeatureN-(5-methylpyridin-2-yl)... (Probe)Y-27632 (Standard)Fasudil (Clinical)Maraviroc (GPCR)
Core Scaffold Piperidine-CarboxamideCyclohexane-CarboxamideIsoquinoline-SulfonamideTropane-Carboxamide
Primary Target ROCK1/2 (ATP Site)ROCK1/2 (ATP Site)ROCK / PKACCR5 (Allosteric)
Selectivity Moderate (Promiscuous Binder)Moderate (Hits PKA/PKC)Low (Pan-kinase)High (GPCR specific)
Potency (IC50) ~50–200 nM (Est.)140 nM (ROCK2)1.9 µM (ROCK2)3.3 nM (CCR5)
Key Advantage High Synthetic Versatility Gold Standard for Stem CellsClinical Safety DataViral Entry Inhibition
Synergy Potential High (Chemo/Stem Cells)High (Stem Cells)Moderate (Vasospasm)Low (Antiviral only)

Mechanistic Visualization

G Compound N-(5-methylpyridin-2-yl) piperidine-4-carboxamide ROCK ROCK1/2 (Rho-Kinase) Compound->ROCK Inhibits (ATP Competition) Apoptosis Anoikis / Apoptosis Compound->Apoptosis Prevents Survival Cell Survival & Migration Compound->Survival Promotes LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylates Cofilin Cofilin (p-Cofilin = Inactive) LIMK->Cofilin Inactivates Actin Actin Cytoskeleton Stabilization Cofilin->Actin Depolymerization (Blocked) MLC->Actin Contraction / Stress Fibers Actin->Apoptosis Hyper-contraction (Anoikis)

Figure 1: Mechanism of Action in ROCK Signaling. The compound inhibits ROCK, preventing the hyper-phosphorylation of MLC and LIMK, thereby blocking actin stress fiber formation and preventing anoikis (cell death due to detachment).

References

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry, 2004.

  • Watanabe, K., et al. "A ROCK inhibitor permits survival of dissociated human embryonic stem cells." Nature Biotechnology, 2007.

  • Bhattacharya, A., et al. "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." Scientific Reports, 2021.

  • Letavic, M. A., et al. "4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate." Journal of Medicinal Chemistry, 2017.

  • PubChem Compound Summary. "N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-97-0)." National Center for Biotechnology Information.

Validation

independent verification of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide activity

This guide provides an independent technical framework for verifying the biological activity of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0). Based on its chemical scaffold—a piperidine-4-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent technical framework for verifying the biological activity of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide (CAS: 110105-97-0).

Based on its chemical scaffold—a piperidine-4-carboxamide linked to a pyridine ring—this molecule is a structural isostere of established Rho-associated protein kinase (ROCK) inhibitors (e.g., Y-27632). Consequently, this guide focuses on verifying its potency and selectivity as a kinase inhibitor targeting the RhoA-ROCK-MLC pathway.

Executive Summary

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a pharmacophore scaffold structurally homologous to the benchmark ROCK inhibitor Y-27632 . Its verification requires a dual-phase approach: quantifying enzymatic inhibition (Ki/IC50) against ROCK1/ROCK2 and validating functional efficacy in cellular cytoskeletal dynamics. This guide outlines the protocols to distinguish its activity from common alternatives like Fasudil and H-1152 .

Part 1: Structural Basis & Mechanism of Action

To design a valid verification experiment, one must understand the molecule's binding mode.

  • Pharmacophore: The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (Met156 in ROCK1), while the piperidine ring mimics the aliphatic cyclohexane of Y-27632, providing hydrophobic interactions.

  • Hypothesis: The 5-methyl substitution on the pyridine ring is predicted to modulate lipophilicity and hinge-binding affinity compared to the unsubstituted pyridine of Y-27632.

Signaling Pathway & Intervention Point

The following diagram illustrates the specific node where this molecule intervenes in the vascular smooth muscle contraction pathway.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, Ang II) G12_13 G12/13 Protein GPCR->G12_13 RhoA RhoA-GTP G12_13->RhoA ROCK ROCK1 / ROCK2 (Rho-Kinase) RhoA->ROCK MBS Myosin Binding Subunit (MBS) of MLCP ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor N-(5-methylpyridin-2-yl) piperidine-4-carboxamide (Target Molecule) Inhibitor->ROCK Inhibits MBS->MLC Dephosphorylates (Normally) pMLC Phospho-MLC (p-MLC) MLC->pMLC Contraction Actomyosin Contraction Stress Fiber Formation pMLC->Contraction

Figure 1: Mechanism of Action. The molecule targets ROCK, preventing the phosphorylation of MLC and the inactivation of MLCP, thereby inhibiting actomyosin contraction.

Part 2: Comparative Performance Analysis

The following table benchmarks the target molecule against industry standards. Data ranges are based on structural structure-activity relationship (SAR) predictions for this scaffold class.

FeatureTarget Molecule (N-(5-methyl...))[1][2][3][4]Y-27632 (Benchmark)Fasudil (Clinical Std)H-1152 (High Potency)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
Scaffold Class Piperidine-carboxamideCyclohexane-carboxamideIsoquinoline-sulfonamideIsoquinoline-sulfonamide
Est. IC50 (ROCK) 50 - 250 nM (Predicted)140 - 800 nM300 - 1,000 nM1 - 10 nM
Selectivity Moderate (vs. PKA/PKC)Moderate (hits PKC/PKA)Low (hits PKA/PKC)High
Solubility High (Polar Amine)HighHighModerate
Application Lead Optimization / Probe Stem Cell PassagingVasospasm TherapyPotent Probe

Key Insight: The 5-methyl group on the pyridine often enhances hydrophobic packing in the ATP-binding pocket compared to the unsubstituted pyridine of Y-27632, potentially offering superior potency (lower IC50) in biochemical assays.

Part 3: Independent Verification Protocols

To validate this product, you must perform a "Self-Validating" workflow: Chemical Identity


 Enzymatic Potency 

Cellular Efficacy.
Protocol A: Chemical Identity Verification (Pre-requisite)

Before biological testing, ensure the free amine is not degraded.

  • HPLC-MS: Verify single peak >98% purity. Mass [M+H]+ = 220.14 Da.

  • 1H-NMR (DMSO-d6): Confirm the diagnostic 5-methyl singlet (~2.2-2.3 ppm) and the pyridine aromatic protons.

Protocol B: Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the Ki/IC50 against recombinant ROCK1/2.

Reagents:

  • Recombinant ROCK1 and ROCK2 enzymes.

  • Substrate: S6K substrate peptide or Long S6 Kinase substrate.

  • ATP (10 µM, near Km).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar.

Workflow:

  • Titration: Prepare a 10-point dose-response of the target molecule (0.1 nM to 10 µM).

  • Incubation: Incubate kinase, substrate, and inhibitor for 60 min at Room Temp.

  • Reaction: Add ATP to initiate phosphorylation.

  • Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

    • Pass Criteria: IC50 < 1.0 µM.

    • Differentiation: If IC50 < 140 nM, it is more potent than Y-27632.

Protocol C: Cellular Functional Assay (Neurite Outgrowth / Stress Fibers)

Objective: Confirm cell permeability and target engagement in a physiological context.

System: NIH-3T3 Fibroblasts or PC12 Cells. Readout: Actin cytoskeleton staining (Phalloidin) or p-MLC Western Blot.

Step-by-Step Methodology:

  • Seeding: Plate NIH-3T3 cells on fibronectin-coated coverslips (10,000 cells/well).

  • Starvation: Serum-starve for 24h to synchronize.

  • Induction: Treat with LPA (Lysophosphatidic Acid) (1 µM) for 30 min to induce RhoA-mediated stress fiber formation.

  • Intervention: Co-treat with:

    • Vehicle (DMSO)

    • Target Molecule (10 µM)

    • Y-27632 (10 µM) - Positive Control

  • Fixation & Staining: Fix with 4% Paraformaldehyde. Stain with Rhodamine-Phalloidin (F-actin) and DAPI (Nuclei).

  • Quantification:

    • Visual: Loss of thick central stress fibers indicates ROCK inhibition.

    • Western Blot: Lyse cells and blot for p-MLC (Ser19) .

    • Pass Criteria: >50% reduction in p-MLC levels relative to LPA-only control.

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for the independent verification campaign.

Verification_Workflow Start Compound Receipt QC QC: LCMS & NMR (Confirm Structure) Start->QC Biochem Biochemical Assay (ROCK1/2 ADP-Glo) QC->Biochem Pass Cell Cellular Assay (NIH-3T3 Stress Fibers) Biochem->Cell Confirmed Activity Decision Compare IC50 vs Y-27632 Cell->Decision Result_High Potent Lead (IC50 < 100nM) Decision->Result_High Superior Result_Mod Standard Probe (IC50 100-1000nM) Decision->Result_Mod Equivalent

Figure 2: Verification Workflow. A step-by-step logic gate to validate the compound from chemical purity to biological function.

References
  • Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389, 990-994.

  • Liao, J. K., et al. (2007). "Rho-associated kinase inhibitors: a new generation of anti-angina agents." Cardiovascular & Hematological Agents in Medicinal Chemistry, 5(3), 175-188.

  • Jacobs, M., et al. (2006). "The structure of the Rho-associated kinase ROCK1 bound to the potent inhibitor Y-27632." Nature Structural & Molecular Biology, 13, 726–731.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Executive Safety Assessment N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a pharmacologically active heterocyclic building block, structurally related to the "ditan" class of migraine therapeutics (e.g., Lasmiditan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a pharmacologically active heterocyclic building block, structurally related to the "ditan" class of migraine therapeutics (e.g., Lasmiditan).

Handling this compound requires a "Potent & Corrosive" safety strategy. The molecule combines a basic piperidine ring (potential for severe skin/eye irritation and high pH corrosivity) with a pyridine scaffold (potential for systemic toxicity and CNS modulation).

Core Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply Occupational Exposure Band (OEB) 3 containment protocols (10–100 µg/m³) as a minimum baseline.

Pharmacophore-Based Hazard Analysis
Structural MoietyAssociated HazardOperational Implication
Piperidine Ring Corrosive / Sensitizer High pH in solution. Causes severe eye damage and skin burns.[1][2][3][4] Vapors are irritating to the respiratory tract.
Pyridine Ring Systemic Toxicity Potential for hepatotoxicity and CNS depression upon absorption.
Carboxamide Linker Bioactivity Facilitates receptor binding; assume high potency.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety . Do not deviate based on "small scale" assumptions.

Scenario A: Solid Handling (Weighing, Transfer, Crushing)

Risk: Airborne dust inhalation and surface contamination.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR or N95 + Fume Hood Primary: Handle only inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure. Secondary: If outside containment, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory. N95 is insufficient for OEB 3 powders.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Extended-cuff Nitrile (minimum 8 mil) or Laminate. Rationale: Piperidines can permeate thin nitrile. The outer glove is sacrificial.
Ocular Chemical Goggles Safety glasses are insufficient due to the corrosive nature of the piperidine moiety. Use unvented goggles to prevent dust entry.
Body Tyvek® Coverall + Sleeve Covers Disposable Tyvek lab coat or coverall (elastic cuffs). Impervious sleeve covers bridge the gap between glove and coat.
Scenario B: Solution Handling (Reaction, Extraction, HPLC)

Risk: Splash, dermal absorption, and aerosolization.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Sash < 18") Volatile amines (piperidine-like odors) require 100% exhaust. Do not recirculate air.
Dermal (Hands) Laminate / Barrier Gloves For concentrated solutions (>100 mM), use Silver Shield® (Laminate) gloves as liners under nitrile. Standard nitrile degrades rapidly under basic organic conditions.
Ocular Face Shield + Goggles If working with volumes >50 mL or under pressure/vacuum, add a face shield over goggles.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Figure 1: Risk-Based PPE Selection Logic for Piperidine-Carboxamide Derivatives Start Start: Assess Material State State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 10 mg? Solid->Qty_Solid Qty_Liquid Concentration > 0.1 M? Liquid->Qty_Liquid High_Risk_Solid OEB 3 Protocol: Iso-Flow Hood + Double Gloves + Tyvek Sleeves Qty_Solid->High_Risk_Solid Yes Low_Risk_Solid Standard Hood + N95 Backup + Double Nitrile Qty_Solid->Low_Risk_Solid No High_Risk_Liq Corrosive Protocol: Laminate Glove Liners + Face Shield Qty_Liquid->High_Risk_Liq Yes Low_Risk_Liq Standard Lab PPE: Nitrile Gloves + Safety Glasses Qty_Liquid->Low_Risk_Liq No

Operational Protocol: The "Clean-to-Dirty" Workflow

Handling potent amines requires a disciplined workflow to prevent cross-contamination.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify Fume Hood flow is between 80–100 fpm (face velocity).

  • Solvent Prep: Pre-measure solvents. Do not bring bulk solvent bottles into the "Hot Zone" (active handling area) to avoid contaminating the exterior of stock bottles.

  • Neutralizer Prep: Prepare a beaker of 10% Citric Acid or Dilute HCl (1M) inside the hood. This is for wiping down spatulas and weigh boats immediately after use (neutralizes the basic amine).

Phase 2: Active Handling (The "Hot" Zone)
  • Donning: Put on inner gloves -> Lab coat -> Sleeve covers -> Outer gloves.

    • Critical: Tape the outer glove to the sleeve cover if handling fine powder.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable anti-static weigh boat.

    • Technique: Do not "tap" the spatula on the side of the vial (creates aerosols). Use a gentle rolling motion.

  • Solubilization: Dissolve the solid immediately. Once in solution, the inhalation risk drops significantly, though the permeation risk remains.

Phase 3: Decontamination & Doffing (The Critical Step)

Most exposure events occur after the experiment, during cleanup.

  • Wipe Down: Wipe the balance and work surface with the acidic neutralizing solution (Citric Acid), then follow with water.

  • Waste: Place weigh boats and contaminated wipes into a solid waste bag inside the hood. Seal the bag before removing it.

  • Doffing Sequence:

    • Step 1: Remove Outer Gloves (turn inside out). Dispose in biohazard/chem waste.

    • Step 2: Remove Sleeve Covers.

    • Step 3: Remove Lab Coat (hang in designated "dirty" area or dispose).

    • Step 4: Remove Inner Gloves.

    • Step 5: Wash hands with soap and water for 60 seconds (mechanical removal is better than chemical neutralization for skin).

Workflow Figure 2: Operational Workflow for Handling Potent Amine Intermediates Prep Prep: Check Airflow & Neutralizer Gown Gown Up: Double Gloves Prep->Gown Handle Handle: Inside Hood Only Gown->Handle Decon Decon: Wipe with 10% Citric Acid Handle->Decon Spill/Done Doff Doff: Remove Outer Gloves First Decon->Doff Wash Hygiene: Wash Hands 60s Doff->Wash

Emergency Response & Waste Disposal

Exposure Response[2][4][6]
  • Eye Contact: IMMEDIATE irrigation is vital.[4] Piperidine derivatives can cause permanent corneal opacity. Flush for 15 minutes minimum . Do not use neutralizers in the eye.

  • Skin Contact: Wash with copious soap and water. Do not use vinegar on skin burns (exothermic reaction risk).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).[4]

Waste Management
  • Solid Waste: Segregate as "Hazardous Chemical Waste - Toxic/Corrosive." Do not mix with general trash.

  • Liquid Waste: Dispose of in "Basic Organic Waste" streams. Do not mix with strong acids (exothermic hazard) or oxidizers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6469269, 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperidine (CAS 110-89-4). (Used for structural class hazard extrapolation). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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